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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of SYR-472 (Trelagliptin Succinate): A Potent, Long-Acting DPP-4 Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Trelagliptin succinate, designated SYR-472 during development, is a paradigm of modern antidiabetic therapy, engineered for potent, select...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trelagliptin succinate, designated SYR-472 during development, is a paradigm of modern antidiabetic therapy, engineered for potent, selective, and sustained inhibition of Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] Its unique pharmacological profile, which facilitates a once-weekly oral dosing regimen, is a direct consequence of its distinct molecular interactions and kinetic properties.[4][5] This guide deconstructs the mechanism of action of Trelagliptin succinate, moving from its direct enzymatic inhibition and unique binding kinetics to the downstream physiological sequelae that culminate in improved glycemic control. We further provide detailed, field-tested protocols for the in-vitro and cellular characterization of this inhibitor class, offering a technical framework for research and development professionals.

Introduction: The Incretin System and the Role of DPP-4

Glucose homeostasis is a tightly regulated physiological process, significantly modulated by the incretin system.[6] In response to nutrient intake, enteroendocrine cells of the gut release two primary incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][7] These hormones are central to postprandial glucose regulation, primarily by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[4][8]

The biological activity of GLP-1 and GIP is fleeting, as they are rapidly inactivated—within minutes—by the serine protease Dipeptidyl Peptidase-4 (DPP-4).[1][9][10] DPP-4 is a ubiquitous enzyme, existing both as a transmembrane glycoprotein (also known as the T-cell antigen CD26) and as a soluble, circulating protein, which cleaves N-terminal dipeptides from various polypeptides, particularly those with a proline or alanine at the penultimate position.[6][10][11] By targeting DPP-4, its enzymatic activity can be inhibited, thereby preserving and prolonging the action of endogenous incretins. Trelagliptin succinate (SYR-472) is a highly effective therapeutic agent developed to leverage this specific mechanism for the management of type 2 diabetes mellitus (T2DM).[3][12]

Core Mechanism: Potent and Selective Inhibition of the DPP-4 Enzyme

The foundational mechanism of Trelagliptin is the potent, competitive, and reversible inhibition of the DPP-4 enzyme.[1][13] X-ray crystallography studies have confirmed that Trelagliptin binds non-covalently to the active site of the DPP-4 enzyme, distinguishing it from covalent inhibitors and contributing to its favorable safety profile.[1][14]

Inhibitory Potency and Selectivity

Trelagliptin demonstrates exceptional potency against human DPP-4. This high potency ensures that significant enzyme inhibition is achieved at therapeutic concentrations.[15] Furthermore, its high selectivity is critical for minimizing off-target effects. Trelagliptin exhibits over 10,000-fold selectivity for DPP-4 compared to related proteases such as DPP-8 and DPP-9, an essential attribute for mitigating potential adverse effects associated with non-selective inhibition.[13][14]

Parameter Enzyme Source Value Significance Reference
IC₅₀ Recombinant Human DPP-41.3 nmol/LDemonstrates high intrinsic potency against the purified enzyme target.[1][15]
IC₅₀ Human Plasma DPP-44.2 nmol/LConfirms potent activity in a complex biological matrix, reflecting physiological relevance.[1][16]
IC₅₀ Caco-2 Cell DPP-45.4 nmol/LValidates activity against the endogenously expressed, membrane-bound form of the enzyme.[1]
Selectivity DPP-8 / DPP-9>10,000-fold vs. DPP-4High selectivity minimizes the risk of off-target effects, enhancing the safety profile.[13]

The Kinetic Basis for Once-Weekly Dosing: Slow-Binding and Sustained Target Engagement

The defining characteristic of Trelagliptin that enables its once-weekly administration is its unique binding kinetics, specifically its slow rate of dissociation from the DPP-4 enzyme.[1][17] While many DPP-4 inhibitors bind and release from the enzyme relatively quickly, Trelagliptin establishes a more durable interaction.

Kinetic analysis reveals that Trelagliptin is a slow-binding inhibitor with a dissociation half-life (t½) of approximately 30 minutes.[5][13] This is substantially longer than other DPP-4 inhibitors, as detailed in the comparative table below.

Inhibitor Dissociation Half-Life (t½) from DPP-4 Reference
Trelagliptin (SYR-472) ≈ 30 minutes [5][13]
Sitagliptin ≈ 3.5 minutes[5]
Vildagliptin < 2 minutes[5]

This slow dissociation means that even as plasma concentrations of the drug decline, Trelagliptin remains bound to the DPP-4 enzyme, prolonging its inhibitory effect.[1] This sustained target engagement is the cornerstone of its long-acting pharmacodynamic profile, allowing a single 100 mg weekly dose to maintain approximately 77.4% DPP-4 inhibition even seven days after administration.[5][18]

Downstream Physiological Cascade and Therapeutic Outcomes

The sustained inhibition of DPP-4 by Trelagliptin initiates a cascade of beneficial physiological effects that collectively improve glycemic control.

  • Prolongation of Incretin Activity : By blocking DPP-4-mediated degradation, Trelagliptin increases the circulating concentrations of active GLP-1 and GIP.[1][4][12]

  • Glucose-Dependent Insulin Secretion : Elevated levels of active incretins potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This is a critical feature, as insulin release is augmented primarily during hyperglycemic states (e.g., post-meal), which significantly reduces the risk of hypoglycemia.[1][5]

  • Suppression of Glucagon Secretion : Active GLP-1 suppresses the secretion of glucagon from pancreatic α-cells.[4] Since glucagon promotes hepatic glucose production, its suppression helps lower both fasting and postprandial glucose levels.[8]

  • Ancillary Metabolic Benefits : Emerging evidence suggests additional benefits, including potential preservation of pancreatic β-cell mass and improvements in insulin resistance, possibly through increased translocation of GLUT4 glucose transporters in adipose tissue.[1][6][19]

Signaling Pathway Diagram

Incretin_Signaling_Pathway cluster_0 SYR-472 (Trelagliptin) Action cluster_1 Incretin System Regulation cluster_2 Pancreatic & Systemic Effects SYR472 SYR-472 Succinate DPP4 DPP-4 Enzyme SYR472->DPP4 Inhibits (Reversible, Slow Dissociation) GLP1_GIP_Inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_Inactive Degrades GLP1_GIP_Active Active GLP-1 & GIP GLP1_GIP_Active->DPP4 BetaCell Pancreatic β-Cells GLP1_GIP_Active->BetaCell Stimulates AlphaCell Pancreatic α-Cells GLP1_GIP_Active->AlphaCell Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) BetaCell->Insulin Glucagon ↓ Glucagon Secretion AlphaCell->Glucagon GlucoseControl Improved Glycemic Control Insulin->GlucoseControl Glucagon->GlucoseControl

Caption: Mechanism of SYR-472 in enhancing the incretin signaling pathway.

Key Experimental Protocols for Characterization

The robust characterization of a DPP-4 inhibitor like Trelagliptin relies on a suite of well-defined biochemical and cellular assays. The following protocols provide a technical framework for assessing inhibitor potency and mechanism.

Experimental Workflow Overview

Experimental_Workflow Start Compound Synthesis (SYR-472) Assay1 Protocol 1: In Vitro Enzyme Assay (Recombinant DPP-4) Start->Assay1 Assay2 Protocol 2: Cellular Activity Assay (Caco-2 Cells) Start->Assay2 Assay3 Protocol 3: Binding Kinetics Assay (Surface Plasmon Resonance) Start->Assay3 Data1 Determine IC₅₀ Assay1->Data1 Data2 Confirm Cellular Potency Assay2->Data2 Data3 Determine k_on, k_off, K_D Assay3->Data3 Conclusion Characterize as Potent, Slow-Dissociating Inhibitor Data1->Conclusion Data2->Conclusion Data3->Conclusion

Caption: High-level workflow for the characterization of a DPP-4 inhibitor.

Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)
  • Principle & Causality: This assay quantifies the direct inhibitory effect of a compound on purified recombinant DPP-4. It employs a fluorogenic substrate, Gly-Pro-AMC, which is non-fluorescent until cleaved by DPP-4 to release the highly fluorescent aminomethylcoumarin (AMC) group. The reduction in the rate of fluorescence generation is directly proportional to the inhibitor's potency. This method is chosen for its high sensitivity and suitability for high-throughput screening.[20][21]

  • Materials:

    • Recombinant Human DPP-4 Enzyme

    • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

    • SYR-472 Succinate (or test compound), serially diluted in DMSO

    • Positive Control Inhibitor (e.g., Sitagliptin)

    • 96-well black, clear-bottom microplates

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Step-by-Step Methodology:

    • Compound Plating: Prepare serial dilutions of SYR-472 in DMSO. Dispense 1-2 µL of each concentration into the wells of the 96-well plate. Include wells for "No Inhibitor" (DMSO only) and "No Enzyme" (Buffer only) controls.

    • Enzyme Preparation & Addition: Dilute the recombinant DPP-4 enzyme to the desired working concentration (e.g., 1-2 mU/mL) in pre-warmed (37°C) assay buffer. Add 50 µL of the diluted enzyme solution to each well (except "No Enzyme" controls).

    • Pre-incubation: Mix the plate gently and incubate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately assessing the potency of slow-binding inhibitors.

    • Substrate Addition & Reaction Initiation: Prepare the Gly-Pro-AMC substrate solution in assay buffer (e.g., 200 µM). To initiate the reaction, add 50 µL of the substrate solution to all wells.

    • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

    • Data Analysis: Calculate the reaction rate (V) from the linear portion of the fluorescence versus time curve (ΔFLU/min). Determine the percent inhibition for each SYR-472 concentration relative to the "No Inhibitor" control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol 2: Cellular DPP-4 Inhibition Assay
  • Principle & Causality: This assay validates the inhibitor's activity in a more physiologically relevant context, using intact cells that endogenously express DPP-4 on their surface. It accounts for cell permeability and interaction with the membrane-bound form of the enzyme. The Caco-2 cell line is a common model as it is a human intestinal epithelial cell line that expresses DPP-4.[22][23]

  • Materials:

    • Caco-2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • SYR-472 Succinate

    • Cell Lysis Buffer (e.g., RIPA buffer)

    • Materials from Protocol 1 (Substrate, Assay Buffer, etc.)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed Caco-2 cells into a 96-well plate at an appropriate density and culture until they form a confluent monolayer.

    • Compound Treatment: Remove the culture medium and replace it with a fresh, serum-free medium containing various concentrations of SYR-472. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Cell Lysis: After incubation, wash the cells with PBS to remove the compound. Add 50-100 µL of cold cell lysis buffer to each well and incubate on ice for 15-20 minutes to release cellular proteins, including DPP-4.

    • Enzyme Activity Measurement: Transfer the cell lysate from each well to a new 96-well black plate.

    • Assay Execution: Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate.

    • Measurement & Analysis: Measure fluorescence kinetically as described in Protocol 1. Calculate the IC₅₀ value based on the DPP-4 activity remaining in the lysates from treated cells compared to untreated controls.

Protocol 3: Determination of Binding Kinetics via Surface Plasmon Resonance (SPR)
  • Principle & Causality: SPR is a label-free technique that provides real-time data on the binding and dissociation of a drug (analyte) to its target protein (ligand). This is the gold-standard method for quantifying the association rate (kₐ or kₒₙ) and dissociation rate (kₔ or kₒff), which are essential for understanding the prolonged target engagement of SYR-472.[24]

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor Chip (e.g., CM5 sensor chip)

    • Amine coupling kit (NHS, EDC, ethanolamine)

    • Recombinant Human DPP-4

    • SYR-472 Succinate

    • Running Buffer (e.g., HBS-EP+)

  • Step-by-Step Methodology:

    • Ligand Immobilization: Covalently immobilize recombinant human DPP-4 onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel is prepared by performing the activation and deactivation steps without protein immobilization.

    • Analyte Preparation: Prepare a series of precise concentrations of SYR-472 in the running buffer.

    • Association Phase: Inject a specific concentration of SYR-472 over both the DPP-4 and reference channels at a constant flow rate for a defined period (e.g., 180 seconds). The binding of SYR-472 to DPP-4 causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

    • Dissociation Phase: Following the association phase, switch the flow back to the running buffer alone. The dissociation of SYR-472 from the enzyme is monitored as a decrease in the RU over time (e.g., for 600-1800 seconds). The long dissociation phase is critical for accurately measuring the slow kₒff of Trelagliptin.

    • Regeneration (if necessary): If performing multi-cycle kinetics, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound analyte before the next injection. For slow-dissociating compounds, a single-cycle kinetics approach is often preferred.

    • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams (RU vs. time) are globally fitted to a 1:1 binding model using the instrument's analysis software. This fit yields the association rate constant (kₒₙ, in M⁻¹s⁻¹), the dissociation rate constant (kₒff, in s⁻¹), and the equilibrium dissociation constant (Kₔ, in M), where Kₔ = kₒff / kₒₙ.

Conclusion and Implications for Drug Development

The mechanism of action of SYR-472 (Trelagliptin succinate) is a compelling example of rational drug design. Its therapeutic efficacy is not derived solely from its high potency but from a sophisticated combination of potent, selective, and reversible inhibition coupled with uniquely slow binding kinetics.[1][13] The prolonged dissociation from the DPP-4 enzyme provides sustained target engagement, which translates directly into a long-acting pharmacodynamic effect, enabling a patient-centric, once-weekly dosing schedule.[5][17] This in-depth understanding of its molecular interactions and the availability of robust characterization protocols are invaluable for the development and evaluation of next-generation enzyme inhibitors in metabolic disease and beyond.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Trelagliptin Succinate?. Retrieved from [Link]

  • Bulat Pharmaceutical. (n.d.). Trelagliptin Succinate: Key Facts & Uses. Retrieved from [Link]

  • Online Inhibitor. (2026, February 18). Trelagliptin Succinate: Advanced Mechanisms and Novel Research Horizons in DPP-4 Inhibition. Retrieved from [Link]

  • New Drug Approvals. (2014, February 3). Trelagliptin succinate (SYR-472) for the treatment of type 2 diabetes. Retrieved from [Link]

  • Wikipedia. (n.d.). Trelagliptin. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2025, February 15). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Retrieved from [Link]

  • Inagaki, N., Onouchi, H., Sano, H., Funao, N., Kuroda, S., & Kaku, K. (2014). SYR-472, a novel once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet Diabetes & Endocrinology, 2(2), 125-132. [Link]

  • Takeda Pharmaceutical Company Limited. (2014, March 7). Takeda Submits a New Drug Application for Trelagliptin Succinate (SYR-472) in Japan for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Ghorbani, M., & Grempler, R. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 95. [Link]

  • Inxight Drugs. (n.d.). TRELAGLIPTIN SUCCINATE. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Safety of SYR-472 in Subjects With Type 2 Diabetes Mellitus. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TRELAGLIPTIN. Retrieved from [Link]

  • Ghorbani, M., & Grempler, R. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. PubMed. [Link]

  • Drucker, D. J. (2007). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes: Preclinical biology and mechanisms of action. Diabetes Care, 30(6), 1335-1343. [Link]

  • Dewan, B., Navale, S., Shinde, S., et al. (2025). Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. Journal of the Association of Physicians of India, 73(8), 85-90. [Link]

  • MedEx. (n.d.). Trelagliptin Succinate. Retrieved from [Link]

  • Getz Pharma. (n.d.). Trelaget Leaflet PAK. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Phase 4, Randomized, Double-blind, Parallel-group, Comparative Study and a Phase 4, Open-label, Long-term Study of SYR-472 (100 mg) in Combination With Insulin in Patients With Type 2 Diabetes. Retrieved from [Link]

  • Grimshaw, C. E., Jennings, A., Kamran, R., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLOS ONE, 11(6), e0157509. [Link]

  • MDPI. (2022). DPP4 as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. Retrieved from [Link]

  • Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992-1019. [Link]

  • PMDA. (2015, February 5). Evaluation and Licensing Division, Pharmaceutical and Food Safety Bureau Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • Grimshaw, C. E., Jennings, A., Kamran, R., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PubMed. [Link]

  • New Drug Approvals. (2016, February 25). Trelagliptin. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Trelagliptin Succinate used for?. Retrieved from [Link]

  • Ovid. (n.d.). DPP4 inhibitors for diabetes-What next?. Retrieved from [Link]

  • Frontiers. (n.d.). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • Hindawi. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic showing the experimental workflow for identifying DPP-4.... Retrieved from [Link]

  • PubMed. (2021, March 10). Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine. Retrieved from [Link]

  • PubMed. (2012, February 18). Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of DPP-IV Inhibitory Activity and Cellular Effects.... Retrieved from [Link]

  • MDPI. (2019, August 14). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Retrieved from [Link]

  • Hindawi. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]

Sources

Exploratory

Trelagliptin succinate chemical structure and molecular weight

An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Trelagliptin Succinate Introduction Trelagliptin succinate is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, dist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Molecular Properties of Trelagliptin Succinate

Introduction

Trelagliptin succinate is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, distinguished within its class by a unique pharmacokinetic profile that allows for a once-weekly oral dosing regimen for the treatment of type 2 diabetes mellitus.[1][2][3] Marketed under the brand name Zafatek®, its therapeutic efficacy is rooted in its ability to prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4][5] By preventing the degradation of these key hormones, trelagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control with a low risk of hypoglycemia.[2][6][7]

This technical guide provides a detailed examination of the chemical structure, molecular weight, and fundamental physicochemical properties of trelagliptin succinate. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of antidiabetic agents, offering foundational knowledge critical for synthesis, characterization, and further development in the field.

Chemical Identity and Physicochemical Properties

Trelagliptin succinate is the butanedioic acid salt of the active pharmaceutical ingredient, trelagliptin. The succinate salt form enhances the compound's stability and handling properties for formulation. The core chemical identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid[8][9]
Synonyms SYR-472 succinate, Zafatek[1][5]
CAS Number 1029877-94-8[1][8][10][11]
Molecular Formula C₂₂H₂₆FN₅O₆[5][8][12]
Molecular Weight 475.47 g/mol [1][13][14]
Appearance White to off-white solid[1]
Trelagliptin (Free Base) CAS 865759-25-7[5][15]
Trelagliptin (Free Base) Formula C₁₈H₂₀FN₅O₂[14][15]
Trelagliptin (Free Base) MW 357.38 g/mol [14]
Succinic Acid Formula C₄H₆O₄[14]
Succinic Acid MW 118.09 g/mol [14]

Elucidation of the Chemical Structure

The molecular architecture of trelagliptin succinate is a composite of two components: the active trelagliptin molecule and one molecule of succinic acid, linked via an ionic bond. The structure of trelagliptin itself is complex, featuring three key moieties:

  • Fluorobenzonitrile Group: A 4-fluoro-2-methylbenzonitrile scaffold serves as the anchor for the molecule. The cyano (C≡N) and fluoro (F) groups are critical for its binding affinity and selectivity to the DPP-4 enzyme.

  • Pyrimidinedione Core: A central 3-methyl-2,4-dioxopyrimidine (a uracil derivative) acts as a rigid linker.

  • (R)-3-Aminopiperidine Moiety: This chiral side chain is arguably the most critical component for its biological activity. The (R)-stereochemistry at the 3-position of the piperidine ring is essential for potent DPP-4 inhibition. The primary amine of this group interacts with key residues in the active site of the DPP-4 enzyme.

The combination of these fragments results in a highly specific inhibitor of the DPP-4 enzyme.

Caption: 2D structures of Trelagliptin and Succinic Acid.

Core Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of trelagliptin is derived from its function as a competitive, reversible inhibitor of the DPP-4 enzyme.[2] This enzyme is responsible for the rapid degradation of incretin hormones GLP-1 and GIP.[2][4] By inhibiting DPP-4, trelagliptin increases the bioavailability of active incretins, which in turn potentiates glucose-dependent insulin release from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells.[2][7] A key feature of trelagliptin is its slow-binding inhibition kinetics and a very slow dissociation rate from the DPP-4 enzyme, which contributes to its prolonged activity and allows for once-weekly dosing.[2][3]

DPP4_Inhibition_Pathway Trelagliptin Trelagliptin Succinate DPP4 DPP-4 Enzyme Trelagliptin->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins Degrades Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin β-cells Glucagon ↓ Glucagon Secretion Pancreas->Glucagon α-cells Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Prevents hepatic glucose production

Caption: Mechanism of action of Trelagliptin via DPP-4 inhibition.

Synthetic Pathway Overview

The synthesis of trelagliptin succinate is a multi-step process that has been optimized for efficiency and scalability.[4][16] A common synthetic route begins with 4-fluoro-2-methylbenzonitrile.[4] This starting material undergoes bromination, followed by coupling with 6-chloro-3-methyluracil. The final key step is a nucleophilic substitution reaction with unprotected (R)-3-aminopiperidine to form the trelagliptin free base.[6][16] The process concludes with the formation of the succinate salt by reacting the free base with succinic acid in a suitable solvent system, followed by recrystallization to yield the high-purity active pharmaceutical ingredient.[6][16]

Synthesis_Workflow SM1 4-Fluoro-2- methylbenzonitrile Int1 2-(Bromomethyl)-4- fluorobenzonitrile SM1->Int1 Bromination Int2 Coupled Intermediate Int1->Int2 Coupling SM2 6-Chloro-3- methyluracil SM2->Int2 Coupling Product_Base Trelagliptin (Free Base) Int2->Product_Base Nucleophilic Substitution SM3 (R)-3-Aminopiperidine SM3->Product_Base Nucleophilic Substitution Final_Product Trelagliptin Succinate Product_Base->Final_Product Salt Formation SM4 Succinic Acid SM4->Final_Product Salt Formation

Caption: High-level synthetic workflow for Trelagliptin Succinate.

Experimental Protocol: Purity Analysis by HPLC

The comprehensive characterization of trelagliptin succinate is essential to confirm its identity, purity, and quality for regulatory approval and clinical use.[4][17] High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of trelagliptin succinate and quantifying any related substances or impurities.[4][18]

Objective: To determine the purity of a Trelagliptin Succinate Active Pharmaceutical Ingredient (API) sample using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

Methodology:

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software (e.g., Shimadzu-2010 CHT with Lab Solution software).[18]

  • Chromatographic Conditions:

    • Column: Cosmosil C18, 5 µm particle size, 250mm x 4.6mm.[18]

      • Causality: A C18 (octadecylsilane) column is chosen for its excellent hydrophobic retention and separation capabilities for a wide range of pharmaceutical compounds. The 250mm length provides high resolution to separate the main peak from closely eluting impurities.

    • Mobile Phase A: 0.1% Orthophosphoric acid in HPLC grade water.

      • Causality: The acidic buffer controls the ionization state of trelagliptin and its impurities, leading to sharp, symmetrical peaks and reproducible retention times.

    • Mobile Phase B: Acetonitrile.

      • Causality: Acetonitrile is a common organic modifier in RP-HPLC with low UV cutoff and viscosity, providing good separation efficiency.

    • Elution Mode: Gradient elution.

      • Causality: A gradient is necessary to elute both early-retained polar impurities and late-retained non-polar impurities within a reasonable run time while maintaining good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

      • Causality: This flow rate is optimal for a 4.6mm ID column, providing a balance between analysis time, resolution, and system pressure.

    • Column Temperature: 30°C.

      • Causality: Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

    • Detection Wavelength: 225 nm.[18]

      • Causality: This wavelength is selected based on the UV absorbance maximum of the trelagliptin molecule, providing high sensitivity for both the API and its potential impurities.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: A mixture of water and acetonitrile (50:50 v/v).

    • Standard Solution (for identification): Accurately weigh and dissolve about 10 mg of Trelagliptin Succinate Reference Standard in the diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

    • Test Solution: Prepare the test sample in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution in replicate (e.g., n=5) to check for system suitability parameters (e.g., retention time, peak area repeatability, theoretical plates, tailing factor).

    • Inject the Test Solution.

    • Record the chromatograms and integrate the peaks.

  • Data Analysis:

    • Calculate the purity of the Trelagliptin Succinate API by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Trelagliptin Peak / Total Area of All Peaks) x 100

This self-validating system ensures that the method is specific, precise, and accurate for its intended purpose, aligning with ICH guidelines for pharmaceutical analysis.[17][18]

References

  • Trelagliptin Succinate | C22H26FN5O6 | CID 44183569 - PubChem. [Link]

  • Trelagliptin Succinate: Key Facts & Uses - Bulat Pharmaceutical. [Link]

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  • TRELAGLIPTIN SUCCINATE - precisionFDA. [Link]

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Foundational

An In-depth Technical Guide to SYR-472 (Trelagliptin) Succinate: CAS Number 1029877-94-8 Verification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the advent of dipeptidyl peptidase-4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors marked a significant advancement in glycemic control. Among these, Trelagliptin (also known by its research code SYR-472) stands out due to its unique pharmacokinetic profile that allows for a once-weekly dosing regimen, a considerable advantage for patient adherence.[1][2] This guide serves as a comprehensive technical resource for scientists and professionals engaged in the research and development of this molecule. We will delve into the critical aspects of its chemical identity, starting with the verification of its succinate salt CAS number, 1029877-94-8, and proceeding to its synthesis, mechanism of action, and analytical validation. The methodologies are presented with an emphasis on the underlying scientific principles, providing not just protocols, but a rationale for the experimental choices made.

Part 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the bedrock of all scientific and regulatory endeavors. The Chemical Abstracts Service (CAS) number provides a unique, universal identifier for a specific substance, eliminating ambiguity arising from various nomenclature systems.[3][4][5]

CAS Number Verification

The CAS number 1029877-94-8 is unequivocally assigned to Trelagliptin succinate.[6][7][8][9][10] This identifier corresponds to the succinate salt of the active pharmaceutical ingredient, Trelagliptin. The free base form of Trelagliptin is assigned the CAS number 865759-25-7.[6][11] It is crucial for researchers to use the correct CAS number to ensure they are referencing the appropriate salt form, as this impacts properties like molecular weight, solubility, and formulation.

Chemical Structure and Properties

Trelagliptin succinate is chemically named (R)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile succinate.[6] Its structure combines a fluorobenzonitrile moiety, a pyrimidinedione ring, and a chiral aminopiperidine group, which is critical for its interaction with the DPP-4 enzyme.

Table 1: Physicochemical Properties of Trelagliptin Succinate

PropertyValueSource(s)
CAS Number 1029877-94-8[7][9]
Molecular Formula C22H26FN5O6[7][12][13][14]
Molecular Weight 475.48 g/mol [6][7][12][13][14]
Appearance Off-white solid[12]
Solubility Water: ≥51.9 mg/mLDMSO: ≥53.1 mg/mLEthanol: ≥2.68 mg/mL (with warming)[13][15]
Storage -20°C for long-term storage[6][12][13]

Part 2: Mechanism of Action and Pharmacodynamics

Trelagliptin exerts its therapeutic effect through the potent and highly selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[16][17][18][19]

The Incretin Effect and DPP-4

The "incretin effect" is a physiological phenomenon where oral glucose administration elicits a more significant insulin response than intravenous glucose. This is mediated by gut-derived hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16][18] These incretins are crucial for glucose homeostasis. However, their activity is short-lived as they are rapidly degraded and inactivated by the DPP-4 enzyme.[16][18]

Trelagliptin's Interaction with DPP-4

Trelagliptin functions as a competitive, reversible inhibitor of DPP-4.[20] By binding to the active site of the enzyme, it prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity.[16][17][18] This enhancement of the incretin system leads to:

  • Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate pancreatic β-cells to release insulin in response to high blood glucose levels.[17][18]

  • Suppression of Glucagon Secretion: Active GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[16][17][18]

A key feature of Trelagliptin is its slow-binding kinetics and very slow rate of dissociation from the DPP-4 enzyme, with a dissociation half-life (t1/2) of approximately 30 minutes.[20] This prolonged engagement with the target enzyme is a major contributor to its sustained pharmacodynamic effect, enabling the once-weekly dosing regimen.[17]

Signaling Pathway

The mechanism can be visualized as a clear signaling cascade.

DPP4_Inhibition_Pathway cluster_gut Intestinal Response to Food cluster_dpp4 DPP-4 Action cluster_drug Drug Intervention cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1/GIP Active Incretins (GLP-1, GIP) L-cells->GLP-1/GIP secrete DPP4 DPP-4 Enzyme GLP-1/GIP->DPP4 degraded by Beta_cells Pancreatic β-cells GLP-1/GIP->Beta_cells stimulates Alpha_cells Pancreatic α-cells GLP-1/GIP->Alpha_cells inhibits Inactive Inactive Metabolites DPP4->Inactive Trelagliptin Trelagliptin (SYR-472) Trelagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Outcome Improved Glycemic Control Insulin->Outcome Glucagon->Outcome

Caption: Trelagliptin inhibits DPP-4, increasing active incretins, which then promote insulin and suppress glucagon secretion.

Selectivity Profile

The safety and efficacy of a drug are critically dependent on its selectivity for the intended target. Trelagliptin exhibits exceptional selectivity for DPP-4 over other related proteases.

Table 2: In Vitro Selectivity Profile of Trelagliptin

Enzyme TargetTrelagliptin IC50 (nM)Selectivity vs. DPP-4Source(s)
DPP-4 ~4.2-[15]
DPP-8 >100,000>10,000-fold[19]
DPP-9 >100,000>10,000-fold[19]
FAPα >100,000>10,000-fold[19]
PEP >100,000>10,000-fold[19]

IC50: Half-maximal inhibitory concentration; DPP: Dipeptidyl Peptidase; FAPα: Fibroblast Activation Protein α; PEP: Prolyl Endopeptidase.

This high degree of selectivity minimizes the potential for off-target effects, contributing to a favorable safety profile. The experimental workflow for determining such selectivity is a cornerstone of preclinical drug development.

Selectivity_Workflow Prep 1. Preparation - Recombinant Enzymes (DPP-4, DPP-8, etc.) - Trelagliptin Serial Dilutions - Substrate & Buffer Assay 2. Enzymatic Assay - Incubate Enzyme with Trelagliptin - Add Substrate to Initiate Reaction - Monitor Product Formation (Fluorometric/Colorimetric) Prep->Assay Data 3. Data Acquisition - Measure Reaction Rates - Calculate % Inhibition vs. Control Assay->Data Analysis 4. IC50 Determination - Plot % Inhibition vs. [Trelagliptin] - Fit to Four-Parameter Logistic Curve Data->Analysis Selectivity 5. Selectivity Calculation Ratio = IC50 (Off-Target) / IC50 (DPP-4) Analysis->Selectivity

Caption: Experimental workflow for assessing the selectivity of a DPP-4 inhibitor, from preparation to data analysis.

Part 3: Synthesis and Purification

The synthesis of Trelagliptin succinate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.[21] Several routes have been published in patents and scientific literature.[6][21][22]

Synthetic Pathway Overview

A common and efficient synthetic route begins with 4-fluoro-2-methylbenzonitrile. The pathway involves benzylic bromination, nucleophilic substitution with 6-chloro-3-methyluracil, and a final key substitution with (R)-3-aminopiperidine, followed by salt formation with succinic acid.[21]

Synthesis_Pathway A 4-Fluoro-2-methylbenzonitrile B 2-(Bromomethyl)-4-fluorobenzonitrile A->B NBS, AIBN Acetonitrile, 70°C C 2-((6-Chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile B->C 6-Chloro-3-methyluracil K2CO3, NMP D Trelagliptin (Free Base) C->D (R)-3-Aminopiperidine Base, Solvent E Trelagliptin Succinate D->E Succinic Acid THF/Isopropanol

Caption: A common synthetic pathway for Trelagliptin Succinate.

Step-by-Step Experimental Protocol (Exemplary)

The following protocol is a synthesized representation based on published methods and is intended for informational purposes.[21][22] Researchers must adapt and optimize these procedures based on their laboratory conditions and scale.

Step 1: Benzylic Bromination

  • Rationale: To activate the methyl group for subsequent nucleophilic substitution. AIBN acts as a radical initiator, and NBS is the brominating agent.

  • Procedure:

    • Dissolve 4-fluoro-2-methylbenzonitrile in acetonitrile.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).[21]

    • Heat the reaction mixture to approximately 70°C and stir for several hours, monitoring completion by HPLC.[21]

    • Upon completion, remove the solvent under reduced pressure. The crude 2-(bromomethyl)-4-fluorobenzonitrile is often used in the next step without further purification after a suitable workup (e.g., washing with aqueous sodium sulfite).[21]

Step 2: Alkylation of 6-Chloro-3-methyluracil

  • Rationale: To couple the benzyl bromide intermediate with the pyrimidinedione core. A polar aprotic solvent like N-methylpyrrolidone (NMP) and a base like potassium carbonate facilitate this SN2 reaction.

  • Procedure:

    • To the crude product from Step 1, add NMP, 6-chloro-3-methyluracil, and potassium carbonate.[21]

    • Stir the mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.

    • Perform an aqueous workup to isolate the crude intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile.

Step 3: Nucleophilic Substitution with (R)-3-aminopiperidine

  • Rationale: This is the key stereospecific step to introduce the chiral aminopiperidine moiety, which is crucial for binding to DPP-4. The choice of base and solvent is critical to minimize side reactions and ensure high regioselectivity.

  • Procedure:

    • Dissolve the intermediate from Step 2 in a suitable solvent such as isopropanol.[22]

    • Add (R)-3-aminopiperidine dihydrochloride and a base like sodium bicarbonate.[22]

    • Heat the mixture (e.g., to 65°C) for an extended period (e.g., >20 hours), monitoring by HPLC.[22]

    • After completion, filter the solids and concentrate the filtrate. The crude Trelagliptin free base is then isolated via extraction.[22]

Step 4: Succinate Salt Formation and Purification

  • Rationale: To form the stable, crystalline succinate salt, which has improved physicochemical properties for formulation. Recrystallization is performed to achieve high purity.

  • Procedure:

    • Dissolve the crude Trelagliptin free base in a mixed solvent system, for example, tetrahydrofuran (THF) and isopropanol (IPA), and heat to dissolve (e.g., 60°C).[1]

    • Add a solution of succinic acid in a similar solvent system.[1]

    • Cool the mixture to allow for crystallization, stir for several hours, then filter the solid product.

    • Wash the filter cake with a suitable solvent (e.g., IPA) and dry under vacuum to yield Trelagliptin succinate of high purity (>99.5%).[22]

Part 4: Analytical Validation and Quality Control

Ensuring the identity, purity, and quality of Trelagliptin succinate is paramount. This requires robust, validated analytical methods, typically developed according to International Council for Harmonisation (ICH) guidelines.[17][23][24]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary technique for assay and purity determination of Trelagliptin succinate.[2][21][23]

Exemplary HPLC Method for Related Substances: This method is designed to separate Trelagliptin from its potential process-related impurities and degradation products.

Table 3: Exemplary RP-HPLC Method Parameters

ParameterConditionRationale / Comment
Column Cosmosil C18 (250mm x 4.6mm, 5µm) or Waters Xselect CSH™ C18 (250mm x 4.6mm, 5µm)C18 columns provide excellent hydrophobic retention for separating the main analyte from its impurities. The specific brand choice depends on optimization.
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water or Ammonium Acetate BufferAn acidic modifier or buffer is used to ensure consistent peak shape and retention time by controlling the ionization state of the basic amine group.
Mobile Phase B Acetonitrile (with 0.05% TFA if used in A) or Acetonitrile/Buffer mixtureAcetonitrile is a common organic modifier used to elute compounds from the C18 stationary phase.
Elution Mode GradientA gradient program (e.g., varying the percentage of Mobile Phase B over time) is necessary to elute all impurities with good resolution within a reasonable run time.[23][25]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6mm ID column, balancing analysis time and pressure.
Column Temp. 30-35°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 225 nm or 275 nmWavelengths are chosen based on the UV absorbance maxima of Trelagliptin and its impurities to ensure sensitive detection.[23][24][26]
Injection Vol. 10-20 µLStandard injection volume for analytical HPLC.
Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of method validation.[5][27] It demonstrates the stability-indicating nature of the analytical method by showing that the drug's degradation products can be resolved from the parent peak and other impurities.[24]

Protocol for Forced Degradation:

  • Preparation: Prepare solutions of Trelagliptin succinate in a suitable diluent.

  • Stress Conditions: Expose the solutions to various stress conditions as per ICH guidelines (Q1A(R2)).[2]

    • Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 N NaOH at room or elevated temperature.

    • Oxidation: 3% H2O2 at room temperature.

    • Thermal Degradation: Heat the solid drug or solution (e.g., at 80°C).

    • Photolytic Degradation: Expose the solution to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using the validated HPLC method.

  • Evaluation: Assess peak purity of the main Trelagliptin peak to ensure no co-eluting degradants. The mass balance should be calculated to account for the drug and all degradation products.[5] Studies have shown Trelagliptin succinate degrades significantly under acidic, basic, oxidative, and thermal stress.[24]

Conclusion

This guide has provided a detailed technical overview of SYR-472 succinate, confirming its identity through CAS number 1029877-94-8 and elucidating its synthesis, mechanism of action, and analytical characterization. The provided protocols and data are grounded in authoritative scientific literature, offering a self-validating framework for researchers. The unique slow-dissociation kinetics from the DPP-4 enzyme underpins its long-acting therapeutic profile, and the robust analytical methods described are essential for ensuring its quality and purity throughout the drug development lifecycle. This document is intended to serve as a foundational resource, empowering scientists to advance their research and development efforts in the field of diabetes therapeutics.

References

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  • Zhang, Z., et al. (2017). Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 634-639. Retrieved from [Link]

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Exploratory

Unveiling the Structural Basis of Sustained DPP-4 Inhibition: The Binding Mode of SYR-472 (Trelagliptin)

An In-depth Technical Guide Executive Summary SYR-472, known as Trelagliptin, is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2] Its un...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

SYR-472, known as Trelagliptin, is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2] Its unique pharmacological profile, characterized by slow-binding kinetics, allows for a once-weekly oral dosing regimen, a significant advantage for patient adherence.[3][4] This guide provides an in-depth technical analysis of the binding mode of SYR-472 to its target, human DPP-4, as determined by X-ray crystallography. We will dissect the structural data from the Protein Data Bank (PDB), entry 5KBY , to understand the molecular interactions underpinning its sustained efficacy.[5]

A crucial aspect of this analysis is to clarify the role of the succinate counter-ion. While the active pharmaceutical ingredient is formulated as SYR-472 succinate to enhance its physicochemical properties for drug delivery, the crystallographic evidence reveals the binding interactions of the active Trelagliptin moiety.[6] The succinate ion is not observed within the enzyme's active site, a common and expected outcome for pharmaceutical salts in protein crystallography. Its role is primarily in formulation, not direct target engagement. This guide will therefore focus on the structurally resolved interactions between Trelagliptin and DPP-4, while also providing a clear, field-proven explanation for the role and crystallographic absence of the succinate counter-ion.

Part 1: The Therapeutic Target: DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 is a transmembrane glycoprotein and a serine protease that plays a pivotal role in glucose metabolism. Its primary function is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7] These hormones are released by the gastrointestinal tract in response to food intake and are crucial for maintaining glucose homeostasis through two main mechanisms:

  • Stimulation of Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

By cleaving and inactivating these incretins, DPP-4 effectively curtails their beneficial effects on blood glucose control. The therapeutic strategy of DPP-4 inhibition, therefore, is to prevent incretin degradation, thereby prolonging their activity, leading to improved glycemic control with a low risk of hypoglycemia.[7]

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release Incretin Release Food Intake->Incretin Release GLP-1 / GIP GLP-1 / GIP Incretin Release->GLP-1 / GIP Insulin Secretion Insulin Secretion GLP-1 / GIP->Insulin Secretion Stimulates (+) Glucagon Secretion Glucagon Secretion GLP-1 / GIP->Glucagon Secretion Suppresses (-) DPP4 DPP-4 Enzyme GLP-1 / GIP->DPP4 Degradation Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins SYR472 SYR-472 (Trelagliptin) SYR472->DPP4 Crystallography_Workflow cluster_biochem Biochemistry cluster_cryst Crystallography cluster_comp Computation Expr 1. Gene Expression (e.g., Insect Cells) Purif 2. Multi-Step Protein Purification (Chromatography) Expr->Purif Complex 3. Protein-Ligand Complex Formation (Co-crystallization) Purif->Complex Screen 4. Crystallization Screening (Vapor Diffusion) Complex->Screen Data 5. X-ray Data Collection (Synchrotron) Screen->Data Solve 6. Structure Solution (Molecular Replacement) Data->Solve Refine 7. Model Building & Refinement Solve->Refine PDB 8. Deposition (PDB: 5KBY) Refine->PDB

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Foundational

An In-depth Technical Guide to the Non-Covalent DPP-4 Inhibition Kinetics of SYR-472 Succinate (Trelagliptin)

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the enzymatic inhibition kinetics of SYR-472 succinate, commercially known as Trelagliptin. As a high...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the enzymatic inhibition kinetics of SYR-472 succinate, commercially known as Trelagliptin. As a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, the unique pharmacological profile of Trelagliptin, particularly its once-weekly dosing regimen, is fundamentally rooted in its specific molecular interactions and kinetic properties.[1][2] This document will dissect the non-covalent binding mechanism, outline detailed methodologies for its kinetic characterization, and connect these technical attributes to its sustained therapeutic effect.

Introduction: The Significance of Trelagliptin and its Target, DPP-4

Trelagliptin (SYR-472) is an oral antihyperglycemic agent approved for the treatment of type 2 diabetes mellitus (T2DM).[3] It belongs to the "gliptin" class of drugs that target the enzyme dipeptidyl peptidase-4.[1] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These incretins are released by the gut post-meal and are responsible for stimulating glucose-dependent insulin secretion and suppressing glucagon release.[4] By inhibiting DPP-4, Trelagliptin prevents incretin degradation, thereby prolonging their activity, which leads to improved glycemic control with a low risk of hypoglycemia.[1][6]

The defining characteristic of Trelagliptin is its long-acting profile, which allows for once-weekly administration, enhancing patient adherence.[2] This sustained efficacy is a direct consequence of its potent, selective, and slow-binding non-covalent inhibition of the DPP-4 enzyme.[4][7]

The Molecular Interaction: A Non-Covalent, Reversible, and Competitive Mechanism

The interaction between Trelagliptin and the DPP-4 active site is characterized by three key features:

  • Non-Covalent Binding: Unlike some inhibitors that form a covalent bond with the enzyme's active site, X-ray crystallography has confirmed that Trelagliptin binds to DPP-4 through a network of non-covalent interactions, such as hydrogen bonds and van der Waals forces.[7][8] This is a critical distinction, as non-covalent binding is inherently reversible.

  • Reversible Inhibition: The inhibitor can associate with and dissociate from the enzyme. The therapeutic effect is maintained by ensuring that a sufficient concentration of the drug is present to keep a significant fraction of the enzyme population inhibited.

  • Competitive Inhibition: Kinetic analyses using Lineweaver-Burk plots have demonstrated that Trelagliptin binds to the active site of DPP-4, directly competing with natural substrates like GLP-1 and GIP.[7][9] This means the inhibitor and the substrate cannot bind to the enzyme simultaneously.

This combination of a potent, non-covalent, and competitive mechanism underpins the drug's efficacy. The following sections provide the experimental framework for quantifying these characteristics.

Core Methodologies for Kinetic Characterization

To fully understand the inhibitory profile of SYR-472 succinate, a series of kinetic experiments are essential. This section provides the rationale and step-by-step protocols for determining its key kinetic parameters.

Objective 1: Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It represents the concentration of the drug required to inhibit 50% of the target enzyme's activity under specific assay conditions.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human DPP-4 is often used for clean, reproducible kinetics. However, testing in human plasma is crucial to confirm potency in a more physiologically relevant matrix that contains the native, circulating enzyme.[7]

  • Substrate Concentration: The substrate concentration is typically kept at or near its Michaelis constant (Km). This ensures the assay is sensitive to competitive inhibitors and that the results are comparable across different studies.

  • Controls: Including a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for background signal) is essential for accurate data normalization.

Experimental Protocol: IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of SYR-472 succinate in a suitable solvent (e.g., DMSO or water).[10]

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare a solution of recombinant human DPP-4 in the reaction buffer.

    • Prepare a solution of a fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA) in the reaction buffer.

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer.

    • Perform a serial dilution of the SYR-472 succinate stock solution to create a range of inhibitor concentrations.

    • Add the DPP-4 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This step is critical for slow-binding inhibitors to reach equilibrium.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The rate of reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Subtract the background rate from the "no enzyme" control wells.

    • Normalize the data by setting the rate of the "no inhibitor" control as 100% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Expected Quantitative Data: Trelagliptin is a highly potent inhibitor of DPP-4, with IC50 values in the low nanomolar range.[7]

DPP-4 Source Inhibitor IC50 (nmol/L) Reference
Recombinant Human DPP-4Trelagliptin1.3[4]
Human Plasma DPP-4Trelagliptin4.2[7]
Caco-2 Cell DPP-4Trelagliptin5.4[7]
Human Plasma DPP-4Alogliptin10[4]
Human Plasma DPP-4Sitagliptin19 (approx.)[4][7]

Table 1: Comparative IC50 values for DPP-4 inhibitors.

Objective 2: Elucidation of the Inhibition Mechanism

To determine how SYR-472 inhibits DPP-4 (e.g., competitively), kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.

Causality Behind Experimental Choices:

  • Varying Substrate and Inhibitor: Systematically changing both concentrations allows for the deconvolution of their effects on the enzyme's kinetics.

  • Lineweaver-Burk Plot: This double-reciprocal plot linearizes the Michaelis-Menten equation, providing a clear visual diagnostic for the mechanism of inhibition.[11] For competitive inhibition, the lines will intersect on the y-axis. While non-linear regression is now preferred for parameter fitting, the Lineweaver-Burk plot remains an invaluable diagnostic tool.[12]

Experimental Protocol: Mechanism of Inhibition Study

  • Assay Setup:

    • Design a matrix of experiments with several fixed concentrations of SYR-472 succinate (including a zero-inhibitor control).

    • For each inhibitor concentration, perform a series of reactions with a range of substrate concentrations (typically spanning from 0.2x Km to 5x Km).

  • Execution:

    • Follow the same procedure as the IC50 assay: pre-incubate the enzyme with the inhibitor, then initiate the reaction with the substrate.

    • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis and Visualization:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate Michaelis-Menten curves.

    • Transform the data by plotting 1/V₀ versus 1/[S] to create a Lineweaver-Burk plot.

    • Analyze the pattern of the lines on the plot. For Trelagliptin, a competitive inhibitor, the lines should intersect at the same point on the y-axis (1/Vmax), while the x-intercepts (-1/Km,app) will change.[9][13]

Visualization of Competitive Inhibition

G x_axis x_axis y_axis y_axis origin origin origin->x_axis 1/[S] origin->y_axis 1/V₀ no_inhib_end no_inhib_start no_inhib_start no_inhib_start->no_inhib_end  No Inhibitor inhib_start inhib_end inhib_start->inhib_end  + SYR-472 x_intercept_no_inhib -1/Km x_intercept_inhib -1/Km,app G cluster_0 Phase 1: Potency & Mechanism cluster_1 Phase 2: Binding Dynamics cluster_2 Phase 3: Final Parameter Calculation A IC50 Assay (Vary [Inhibitor]) C C A->C Determine Potency (IC50) B Mechanism Study (Vary [Substrate] & [Inhibitor]) D D B->D Generate Lineweaver-Burk Plot J Data Integration C->J E E D->E Identify Inhibition Type (e.g., Competitive) E->J F Slow-Binding Assay (Full Progress Curves) H H F->H Calculate kon G Dissociation Assay (Rapid Dilution) I I G->I Calculate koff H->J I->J K K J->K Calculate Ki (Ki = koff / kon)

Caption: Integrated workflow for kinetic characterization of SYR-472.

Conclusion

The therapeutic success of SYR-472 succinate (Trelagliptin) as a once-weekly treatment for type 2 diabetes is not merely a matter of its presence in the body but is intricately linked to its molecular kinetics. Its potent, non-covalent, and competitive inhibition of DPP-4 is amplified by a significantly slow dissociation rate. This combination ensures sustained target engagement long after plasma drug levels have peaked, providing a durable pharmacodynamic effect that underpins its convenient dosing regimen. The methodologies outlined in this guide provide a robust framework for researchers to characterize such inhibitors and to understand the fundamental relationship between enzyme kinetics and clinical pharmacology.

References

  • Patsnap Synapse. (2024, June 14). What is Trelagliptin Succinate used for? Available from: [Link]

  • Bulat Pharmaceutical. Trelagliptin Succinate: Key Facts & Uses. Available from: [Link]

  • Kutolo, C., et al. (2016). Efficacy and safety of once‐weekly oral trelagliptin switched from once‐daily dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: An open‐label, phase 3 exploratory study.
  • Inxight Drugs. TRELAGLIPTIN SUCCINATE. Available from: [Link]

  • New Drug Approvals. (2014, February 3). Trelagliptin succinate (SYR-472)
  • Wikipedia. Trelagliptin. Available from: [Link]

  • Online Inhibitor. (2026, February 18). Trelagliptin Succinate: Advanced Mechanisms and Novel Research Horizons in DPP-4 Inhibition. Available from: [Link]

  • Goda, M., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One, 11(6), e0157509. Available from: [Link]

  • Goda, M., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One, 11(6), e0157509. Available from: [Link]

  • ResearchGate. (2019, April 17). How to determine Ki of a noncompetitive inhibitor? Available from: [Link]

  • Gedey, R., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7466-77. Available from: [Link]

  • Pan, J., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 8, 737798. Available from: [Link]

  • ResearchGate. (n.d.). Dipeptidyl Peptidase-4 Inhibitor Kinetics. Available from: [Link]

  • Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available from: [Link]

  • ResearchGate. (2016, June 21). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. Available from: [Link]

  • PLOS. (2016, June 21). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. Available from: [Link]

  • Drucker, D. J., & Nauck, M. A. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 992-1024. Available from: [Link]

  • ResearchGate. (2025, August 5). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. Available from: [Link]

  • MDPI. (2024, May 14). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Available from: [Link]

  • Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Available from: [Link]

  • SciSpace. (n.d.). A graphical method for determining inhibition parameters for partial and complete inhibitors. Available from: [Link]

  • Inagaki, N., et al. (2014). SYR-472, a novel once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet Diabetes & Endocrinology, 2(2), 125-32. Available from: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]

  • University of Arizona. (n.d.). Estimation of K(i) in a competitive enzyme-inhibition model: Comparisons among three methods of data analysis. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

SYR-472 succinate solubility in DMSO for cell culture assays

Application Note & Protocol: SYR-472 Succinate Effective Solubilization in DMSO for Reproducible Cell-Based Assays Principle and Introduction SYR-472 succinate, also known as Trelagliptin succinate, is a potent and highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: SYR-472 Succinate

Effective Solubilization in DMSO for Reproducible Cell-Based Assays

Principle and Introduction

SYR-472 succinate, also known as Trelagliptin succinate, is a potent and highly selective, long-acting inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2][3][4] Developed for the treatment of type 2 diabetes, its mechanism involves preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[2][5] The translation of its therapeutic potential into preclinical research necessitates robust and reproducible in vitro models. A foundational requirement for such assays is the precise and consistent delivery of the compound to the cellular environment.

Due to the physicochemical properties of many small molecule inhibitors, including SYR-472 succinate, direct dissolution in aqueous cell culture media is often not feasible, leading to precipitation and inaccurate dosing. The standard and recommended practice is to first prepare a high-concentration master stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose, owing to its exceptional ability to dissolve a wide range of both polar and nonpolar compounds and its miscibility with aqueous media.[6]

This document provides a comprehensive, field-proven guide for the solubilization of SYR-472 succinate in DMSO. It details the preparation of master stock solutions, subsequent dilution to non-toxic working concentrations for cell culture, and critical best practices to ensure compound stability, experimental accuracy, and data integrity.

Compound Data and Handling Specifications

Accurate preparation of stock solutions begins with a thorough understanding of the compound's properties. The following table summarizes key data for SYR-472 succinate. Researchers should always consult the Certificate of Analysis (CoA) provided with their specific lot for the most precise information.

PropertyValueSource(s)Notes
Compound Name SYR-472 succinate; Trelagliptin succinate[1][3]A salt form of the active compound Trelagliptin.
CAS Number 1029877-94-8[3][7][8]For the succinate salt form.
Molecular Formula C₂₂H₂₆FN₅O₆[3][7]Combined formula of Trelagliptin and succinic acid.
Molecular Weight 475.47 g/mol [8][9]Essential for accurate molar concentration calculations.
Appearance White to off-white solid/crystalline powder[7]Visual inspection is a preliminary check for integrity.
Solubility in DMSO ≥ 90 mg/mL (~189 mM)[8]Also reported as ≥53.1 mg/mL (~111 mM).[9]
Solubility in Water ≥ 90 mg/mL[8]High water solubility is noted, but DMSO is preferred for high-concentration, stable stocks.
Storage (Solid Form) -20°C, desiccated, protected from light[3][7]Crucial for long-term stability of the neat compound.
Storage (Stock Solution) -20°C or -80°C in single-use aliquots[8][10][11]Aliquoting is mandatory to prevent degradation from repeated freeze-thaw cycles.

Mechanism of Action: Selective DPP-4 Inhibition

SYR-472 succinate exerts its therapeutic effect by selectively inhibiting the serine protease DPP-4.[5] In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are vital for glucose homeostasis, as they stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

However, the action of GLP-1 and GIP is short-lived, as they are rapidly inactivated and cleaved by the DPP-4 enzyme.[2] By inhibiting DPP-4, SYR-472 prevents this degradation, leading to elevated levels and prolonged activity of endogenous GLP-1 and GIP. This enhances glucose-stimulated insulin release and suppresses glucagon secretion, ultimately leading to improved glycemic control.[5][12] The high selectivity of SYR-472 for DPP-4 over related proteases like DPP-8 and DPP-9 minimizes off-target effects.[13]

G Food Food Intake Gut Gut Endocrine Cells (L-cells, K-cells) Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins release Pancreas Pancreatic β-Cells Incretins->Pancreas stimulate DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Glucose-Dependent Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades into SYR472 SYR-472 succinate SYR472->DPP4 INHIBITS

Fig. 1: SYR-472 Mechanism of Action.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution of SYR-472 succinate in 100% DMSO. This master stock is not for direct use in cell culture but serves as the source for subsequent dilutions.

Materials:

  • SYR-472 succinate solid compound

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, single-use aliquot tubes (e.g., 0.5 mL PCR tubes)

  • Pipettors and sterile, low-retention tips

  • Vortex mixer and/or sonicator water bath

Causality and Rationale:

  • Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water contamination can reduce the solubility of hydrophobic compounds and promote degradation over time.[14] Using a fresh, sealed bottle of anhydrous, sterile DMSO is critical for stability.

  • Amber/Foil-Wrapped Tubes: Protection from light is a standard precaution to prevent potential photodegradation of the compound.

  • Aliquoting: Repeated freeze-thaw cycles are a primary cause of compound degradation in solution.[8] Preparing small, single-use aliquots ensures that the master stock is only thawed once per experiment, preserving its integrity.

Procedure:

  • Calculation: Determine the mass of SYR-472 succinate required.

    • Formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM Stock: Mass (mg) = 0.010 mol/L x 0.001 L x 475.47 g/mol x 1000 mg/g = 4.755 mg

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 4.755 mg) of SYR-472 succinate. Tare a sterile, amber microcentrifuge tube before adding the powder to it.

    • Expert Tip: To minimize static interference, use an anti-static weigh boat or an ionizer if available.

  • Dissolution: a. Add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL) to the tube containing the weighed compound. b. Tightly cap the tube and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A clear, precipitate-free solution should be observed. c. If dissolution is slow, sonicate the tube in a room-temperature water bath for 5-10 minutes.[15] Gentle warming (to 37°C) can be used cautiously, but prolonged heat may degrade the compound.[11]

  • Aliquoting and Storage: a. Immediately after complete dissolution, portion the master stock solution into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled aliquot tubes. b. Store all aliquots at -20°C or -80°C . A temperature of -80°C is preferred for long-term stability (>1 month).[8] c. Record the compound name, concentration, date, and your initials on all tubes and in a lab notebook.

Experimental Workflow: From Solid to Cell Treatment

The following diagram illustrates the validated workflow for preparing and using SYR-472 succinate in cell culture assays, emphasizing the critical dilution steps required to mitigate DMSO toxicity.

G Start Start: SYR-472 Solid Weigh 1. Weigh Compound Start->Weigh Dissolve 2. Dissolve in 100% DMSO Weigh->Dissolve Stock 10 mM Master Stock Dissolve->Stock Aliquot 3. Aliquot & Store (-20°C / -80°C) Stock->Aliquot Thaw 4. Thaw ONE Aliquot Aliquot->Thaw Dilute 5. Serially Dilute in Media Thaw->Dilute Working Final Working Solution (e.g., 10 µM in <0.1% DMSO) Dilute->Working Control Vehicle Control (Media + matching % DMSO) Dilute->Control Treat 6. Add to Cells Working->Treat End Incubate & Assay Treat->End Control->Treat Add in parallel

Fig. 2: Standard workflow for SYR-472 preparation.

Protocol: Preparation of Working Solutions for Cell Culture

This protocol details the critical step of diluting the high-concentration DMSO master stock into the final, low-concentration working solution using cell culture medium. The primary objective is to achieve the desired final compound concentration while ensuring the final DMSO concentration remains below cytotoxic levels.

Critical Consideration: DMSO Cytotoxicity High concentrations of DMSO are toxic to cells, capable of inducing membrane pore formation, inhibiting proliferation, and triggering apoptosis.[16][17] While cell line sensitivity varies, a universally accepted best practice is to maintain the final DMSO concentration in the culture medium at or below 0.5% , with an ideal target of ≤0.1% to eliminate solvent effects as a confounding variable.[18][19][20][21] Therefore, a vehicle control (culture medium containing the exact same final concentration of DMSO as the treated samples) must be included in every experiment. [21]

Procedure:

  • Thaw Stock: Remove a single aliquot of the 10 mM SYR-472 master stock from the freezer and thaw it completely at room temperature.

  • Serial Dilution: Direct dilution of a 10 mM stock into media to achieve a micromolar concentration would require pipetting sub-microliter volumes, which is inaccurate. A serial or intermediate dilution is required.[10][14]

    • Example: Preparing a final concentration of 10 µM SYR-472 in a culture volume of 2 mL.

    a. Calculate the required dilution factor: (10 mM) / (10 µM) = (10,000 µM) / (10 µM) = 1000-fold dilution.

    b. Calculate the final DMSO concentration if diluted directly: (1 / 1000) * 100% = 0.1% DMSO. This is an acceptable final concentration.

    c. Calculate the volume of stock to add: Volume to Add = (Final Volume) / (Dilution Factor) = 2000 µL / 1000 = 2 µL.

  • Prepare Working Solution: a. Dispense the cell culture medium into your well or tube (e.g., 1998 µL). b. Add the calculated volume of the 10 mM master stock (e.g., 2 µL) directly into the medium. c. Immediately and thoroughly mix by gentle pipetting or swirling to prevent the compound from precipitating out of solution.[11][22]

  • Prepare Vehicle Control: a. In a separate well or tube, dispense the same volume of cell culture medium (e.g., 1998 µL). b. Add the same volume of 100% DMSO (e.g., 2 µL) that was used for the drug treatment. c. Mix thoroughly. This ensures the control cells are exposed to the exact same solvent concentration (0.1% DMSO) as the treated cells.

  • Treat Cells: Add the prepared working solutions (drug and vehicle control) to your cell cultures and proceed with the experimental incubation.

References

  • New Drug Approvals. (2014). Trelagliptin succinate (SYR-472)
  • ChemBK. (2024).
  • Bridges Lab Protocols. (2018).
  • Corning Life Sciences. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Smolecule. (2026).
  • Takeda. (2014). Takeda Submits a New Drug Application for Trelagliptin Succinate (SYR-472)
  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?
  • Online Inhibitor. (2026). Trelagliptin Succinate: Advanced Mechanisms and Novel Research Horizons in DPP-4 Inhibition.
  • ChemicalBook. (2026).
  • BenchChem. (2025). Application Notes and Protocols: Preparation of AN-12-H5 Stock Solutions for Cell Culture.
  • AbMole BioScience. (n.d.).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (n.d.).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Grimshaw, C. E., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One, 11(6), e0157509. [Link]

  • ClinicalTrials.gov. (2008). Efficacy and Safety of SYR-472 in Subjects With Type 2 Diabetes Mellitus.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

Sources

Application

Application Note: Preparation of SYR-472 (Trelagliptin Succinate) Stock Solution for In Vitro Studies

Abstract & Introduction SYR-472, chemically known as Trelagliptin succinate , is a highly selective, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized primarily in the study of Type 2 Diabetes Mellitus (T2DM)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

SYR-472, chemically known as Trelagliptin succinate , is a highly selective, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor utilized primarily in the study of Type 2 Diabetes Mellitus (T2DM).[1][2] Unlike standard daily DPP-4 inhibitors (e.g., Sitagliptin), SYR-472 exhibits a slow dissociation rate from the DPP-4 active site, allowing for sustained inhibition.

This guide provides a standardized protocol for preparing high-quality stock solutions of SYR-472 succinate. Accurate preparation is critical because the compound is supplied as a succinate salt . Failure to account for the molecular weight difference between the salt and the free base will result in significant concentration errors, skewing IC50 values and kinetic data.

Physicochemical Properties & Critical Calculations

Before weighing any material, researchers must distinguish between the Free Base (the active moiety) and the Succinate Salt (the physical powder).

Molecular Weight Comparison
PropertyTrelagliptin (Free Base)Trelagliptin Succinate (Salt)
CAS Number 865759-25-71029877-94-8
Formula C₁₈H₂₀FN₅O₂C₁₈H₂₀FN₅O₂[2][3][4][5][6] · C₄H₆O₄
Molecular Weight (MW) 357.38 g/mol 475.47 g/mol
Stoichiometry N/A1:1 (Drug : Succinic Acid)
Appearance White to off-white powderWhite crystalline powder
Solubility Profile
  • DMSO (Dimethyl Sulfoxide):

    
     50 mg/mL (Recommended for Master Stock).[4]
    
  • Water: Soluble (up to 100 mg/mL with sonication), but not recommended for long-term frozen storage due to potential hydrolytic instability or precipitation upon freeze-thaw cycles.

  • Ethanol: Limited solubility; requires heating.[6]

The Correction Factor

Most in vitro assays (e.g., enzyme inhibition) require the concentration of the active moiety . However, you are weighing the salt .



  • Scenario A (Molar Concentration): If you need a 10 mM solution, the molarity is based on the number of molecules. Since 1 mole of salt yields 1 mole of active drug, you simply use the Salt MW (475.47 g/mol ) in your calculation.

  • Scenario B (Mass Concentration): If a protocol asks for 1 mg/mL of Trelagliptin (Free Base) , you must actually weigh 1.33 mg of the Succinate salt per mL of solvent.

Expert Recommendation: Always calculate based on Molarity (mM) using the Salt MW to avoid confusion.

Materials & Equipment

  • Compound: SYR-472 (Trelagliptin Succinate), >98% purity.[5][6]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vessels: Amber glass vials (to protect from light) with Teflon-lined caps.

  • Filtration: 0.22 µm PTFE syringe filter (hydrophobic) for sterilization if used in cell culture.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Protocol 1: Preparation of 10 mM Master Stock

This protocol prepares a 10 mM Master Stock solution in DMSO. This concentration is ideal because it allows for significant dilution (1000x) to reach typical assay ranges (nM) without exceeding DMSO tolerance limits (<0.1% final DMSO).

Workflow Visualization

StockPrep Start Start: SYR-472 Powder Calc Calculate Mass (Target: 10 mM) Start->Calc Weigh Weigh Powder (Analytical Balance) Calc->Weigh Use MW 475.47 Dissolve Dissolve in DMSO (Vortex + Sonicate) Weigh->Dissolve Add Anhydrous DMSO QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Precipitate) Aliquot Aliquot & Store (-20°C or -80°C) QC->Aliquot Pass

Figure 1: Workflow for the preparation of the Master Stock solution.

Step-by-Step Procedure
  • Equilibration: Allow the vial of SYR-472 succinate to equilibrate to room temperature before opening. This prevents condensation from forming inside the hygroscopic powder.

  • Calculation: To prepare 1 mL of 10 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~4.75 mg of powder into a sterile amber glass vial. Record the exact mass (e.g., 4.82 mg).

  • Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on the actual weighed mass.

    
    
    Example: If you weighed 4.82 mg, add 1013.7 µL  of DMSO.
    
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in an ultrasonic water bath for 2–5 minutes at room temperature. The solution should be completely clear and colorless.

  • Sterilization (Optional): For cell-based assays, filter the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Pre-wet the filter with DMSO to minimize volume loss.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (up to 1 month) or -80°C (up to 6 months).

Protocol 2: Serial Dilution for In Vitro Assays

For IC50 determination (DPP-4 inhibition), you typically need working concentrations ranging from 0.1 nM to 1000 nM .

Dilution Scheme Strategy

Direct dilution from 10 mM (Stock) to nM levels in aqueous buffer can cause precipitation. Intermediate dilutions in DMSO are required.

DilutionScheme Stock Master Stock (10 mM in 100% DMSO) Inter1 Intermediate A (100 µM in 10% DMSO) Stock->Inter1 1:100 Dilution (into Buffer/DMSO mix) Inter2 Intermediate B (1 µM in 1% DMSO) Inter1->Inter2 1:100 Serial Dilution Working Working Solution (2x Final Conc in Buffer) Inter2->Working Dilute into Assay Buffer Assay Final Assay Well (1x Conc, <0.5% DMSO) Working->Assay Add to Enzyme/Substrate

Figure 2: Serial dilution strategy to minimize DMSO shock to the enzyme while maintaining solubility.

Detailed Dilution Table (Example for 8-point curve)
StepSource SolutionDiluentVolume SourceVolume DiluentFinal Conc.DMSO %
1 Master Stock (10 mM)DMSO20 µL180 µL1 mM 100%
2 Step 1 (1 mM)DMSO20 µL180 µL100 µM 100%
3 Step 2 (100 µM)Assay Buffer*10 µL990 µL1 µM 1%
4 Step 3 (1 µM)Assay BufferSerial Dilutions (1:3 or 1:10)...0.1 - 1000 nM <1%

*Assay Buffer Recommendation: 25 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA (to prevent sticky binding).

Quality Control & Troubleshooting

Self-Validating the Protocol
  • Visual Check: Hold the vial against a dark background with a light source. Any "swirling" or turbidity indicates incomplete dissolution. Do not proceed until clear.

  • Solvent Tolerance: Perform a "Vehicle Control" (DMSO only) in your assay. If the DMSO control shows >10% inhibition of DPP-4 compared to water control, your DMSO concentration is too high. Reduce final DMSO to <0.1%.

Common Issues
  • Precipitation upon dilution: SYR-472 succinate is a salt. If diluted into a high-salt buffer (e.g., PBS) at high concentrations (>100 µM), the "common ion effect" or pH change might trigger precipitation.

    • Solution: Perform the first dilution step into water or low-salt buffer (Tris) before adding to the high-salt reaction mix.

  • Hygroscopicity: The succinate salt absorbs moisture. If the powder clumps, weigh quickly and close the container immediately. Store with desiccant.

Safety & Handling (MSDS Summary)

  • Hazards: SYR-472 is a bioactive compound.[7] Treat as potentially toxic.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle powder in a fume hood to avoid inhaling dust.

  • Disposal: Dispose of as hazardous chemical waste.

References

  • Trelagliptin Succinate Chemical Properties. PubChem Database. National Center for Biotechnology Information. CID 15983988.[7] [Link]

  • Grimshaw, C. E., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism.[8] PLOS ONE, 11(6), e0157509. [Link]

Sources

Method

LC-MS/MS method development for Trelagliptin succinate detection

Application Note: High-Sensitivity Quantitation of Trelagliptin Succinate in Human Plasma via LC-MS/MS Abstract This application note details a robust, sensitive, and validated LC-MS/MS method for the quantitation of Tre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of Trelagliptin Succinate in Human Plasma via LC-MS/MS

Abstract

This application note details a robust, sensitive, and validated LC-MS/MS method for the quantitation of Trelagliptin (as the succinate salt) in biological matrices. Designed for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), this protocol achieves a Lower Limit of Quantitation (LLOQ) of 4 nM (~1.5 ng/mL). The method utilizes a Liquid-Liquid Extraction (LLE) technique to minimize matrix effects and employs a specific MRM transition (


 358.2 

133.9) for high selectivity.

Introduction

Trelagliptin succinate (Zafatek) is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the once-weekly treatment of Type 2 Diabetes Mellitus (T2DM). Unlike daily DPP-4 inhibitors (e.g., Sitagliptin), Trelagliptin’s sustained receptor binding requires an analytical method capable of detecting low trough concentrations over a 7-day dosing interval.

Chemical Basis for Detection
  • Analyte Form: Trelagliptin is administered as a succinate salt (

    
     Da). In solution and biological fluids, it dissociates into the succinate counter-ion and the active Trelagliptin free base  (
    
    
    
    Da).
  • Ionization: The molecule contains a piperidine ring and a uracil derivative, providing basic nitrogen centers ideal for protonation (

    
    ) in positive Electrospray Ionization (ESI+).
    
  • Hydrophobicity: With a LogP of ~0.53, Trelagliptin is moderately polar. While it can be retained on C18 columns, careful mobile phase optimization is required to prevent early elution and ion suppression.

Method Development Strategy

Internal Standard (IS) Selection

Alogliptin is the preferred Internal Standard due to its structural similarity (both possess a uracil-based scaffold and piperidine moiety). This ensures that the IS tracks the analyte's behavior during extraction recovery and ionization variability.

  • Alternative: If Alogliptin is unavailable, isotopically labeled Trelagliptin (

    
     or 
    
    
    
    ) is the gold standard.
Sample Preparation: Why LLE over PPT?

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the supernatant, causing matrix effects (ion suppression) at the retention time of polar analytes like Trelagliptin.

  • Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or a Diethyl ether/MTBE mix.

  • Mechanism: At alkaline pH, Trelagliptin is uncharged, allowing efficient partitioning into the organic phase, leaving salts and proteins in the aqueous phase.

Mass Spectrometry Optimization
  • Precursor Ion:

    
     358.2 (
    
    
    
    of free base).
  • Product Ion:

    
     133.9. This fragment corresponds to the cleavage of the fluorobenzonitrile moiety, a high-energy transition that offers excellent signal-to-noise ratio (S/N) compared to the water-loss transition (
    
    
    
    341.2).

Experimental Protocol

Chemicals & Reagents
  • Reference Standard: Trelagliptin Succinate (purity >99%).

  • Internal Standard: Alogliptin Benzoate or Trelagliptin-

    
    .
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Stock Solution Preparation
  • Correction Factor: Weigh Trelagliptin Succinate but calculate concentration as free base.

    
    
    
  • Stock A: Dissolve 1.33 mg Trelagliptin Succinate in 1 mL Methanol (1 mg/mL free base equivalent).

  • Working Standard: Dilute Stock A with 50:50 ACN:Water to generate a curve from 1.5 ng/mL to 2000 ng/mL.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer

    
     of plasma into a 2 mL polypropylene tube.
    
  • Spike IS: Add

    
     of IS working solution (
    
    
    
    ).
  • Alkalinization: Add

    
     of 
    
    
    
    (to ensure free base form). Vortex for 10 sec.
  • Extraction: Add

    
     of MTBE .
    
  • Agitation: Vortex for 5 mins or shake on a plate shaker at 1000 rpm for 10 mins.

  • Phase Separation: Centrifuge at

    
     for 10 mins at 
    
    
    
    .
  • Transfer: Transfer

    
     of the supernatant (organic layer) to a clean glass tube.
    
  • Evaporation: Dry under a nitrogen stream at

    
    .
    
  • Reconstitution: Reconstitute residue in

    
     of Mobile Phase (80:20 A:B). Vortex and centrifuge.
    
  • Injection: Inject

    
     into the LC-MS/MS.
    

SamplePrep Start Plasma Sample (200 µL) IS_Spike Add Internal Standard (Alogliptin) Start->IS_Spike Base_Add Add 0.1 M NaOH (Adjust pH > pKa) IS_Spike->Base_Add Ensure Analyte is Uncharged Extract Add MTBE (1.5 mL) Liquid-Liquid Extraction Base_Add->Extract PhaseSep Centrifuge (4000g, 10 min) Extract->PhaseSep Transfer Transfer Organic Supernatant PhaseSep->Transfer Top Layer Dry Evaporate to Dryness (N2 stream, 40°C) Transfer->Dry Recon Reconstitute (150 µL Mobile Phase) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for Trelagliptin recovery.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters XBridge C18 (

    
    ) or Zorbax Eclipse XDB C18.
    
    • Why: Provides adequate retention for polar bases at high pH, or robust performance at low pH.

  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Organic modifier).

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load sample
3.00 90 Elute Analyte & IS
4.00 90 Wash column
4.10 10 Return to initial

| 6.00 | 10 | Re-equilibration |

Mass Spectrometry:

  • System: Triple Quadrupole (e.g., Sciex 4500/5500, Agilent 6460).

  • Spray Voltage: 4500 V.

  • Source Temp:

    
    .
    

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Dwell (ms) | Collision Energy (V) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | Trelagliptin | 358.2 | 133.9 | 100 | 35 | Quantifier | | Trelagliptin | 358.2 | 341.2 | 100 | 25 | Qualifier | | Alogliptin (IS) | 340.2 | 116.0 | 100 | 30 | Quantifier |

Fragmentation Parent Precursor Ion [M+H]+ m/z 358.2 Collision Collision Cell (N2 Gas, CE 35V) Parent->Collision Frag1 Product Ion m/z 133.9 (Fluorobenzonitrile fragment) Collision->Frag1 Major Pathway (Quant) Frag2 Product Ion m/z 341.2 (Loss of NH3/H2O) Collision->Frag2 Minor Pathway (Qual)

Figure 2: MRM Fragmentation pathway for Trelagliptin detection.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass the following acceptance criteria based on FDA/EMA Bioanalytical Guidelines:

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy: Mean concentration within

    
     of nominal (
    
    
    
    at LLOQ).
  • Precision: CV

    
     (
    
    
    
    at LLOQ).
  • Recovery: Extraction efficiency should be consistent (>70% recommended) across Low, Medium, and High QC levels.

  • Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. The IS-normalized MF should be close to 1.0.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Noise Inadequate sample cleanupSwitch from PPT to LLE (as described) or SPE. Ensure solvents are LC-MS grade.
Peak Tailing Secondary interactions with silanolsIncrease buffer strength (Ammonium Acetate) or use a column with better end-capping (e.g., XBridge).
Carryover Analyte sticking to injector needleUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Low Sensitivity Ion suppressionAdjust gradient to elute Trelagliptin away from the solvent front (void volume) where salts elute.

References

  • Mowaka, S., et al. (2021).[3] "Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population." Journal of Analytical Methods in Chemistry. Link

  • Anerao, A., et al. (2016).[3][4] "Development and Validation of Related Substances Method by HPLC for Analysis of Trelagliptin Succinate." World Journal of Pharmacy and Pharmaceutical Sciences.[4][5] Link

  • PubChem Database. "Trelagliptin Succinate Compound Summary." National Center for Biotechnology Information. Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Link

Sources

Application

Application Note: Oral Dosing Formulation of SYR-472 (Trelagliptin) Succinate for Mouse Models

[1] Abstract & Introduction SYR-472 (Trelagliptin) is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] Unlike standard daily DPP-4 inhibitors (e.g., sitagliptin), SYR-472 exh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

SYR-472 (Trelagliptin) is a potent, highly selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] Unlike standard daily DPP-4 inhibitors (e.g., sitagliptin), SYR-472 exhibits a unique pharmacokinetic profile allowing for once-weekly dosing in humans. In preclinical mouse models (specifically ob/ob and db/db mice), SYR-472 succinate is utilized to study chronic glycemic control, insulin resistance, and beta-cell preservation.

This guide provides a standardized protocol for the oral formulation and administration of SYR-472 succinate. The succinate salt form is preferred due to its superior aqueous solubility compared to the free base, facilitating consistent dosing without the need for harsh organic co-solvents (like high-percentage DMSO) that can confound metabolic data.

Key Compound Properties
PropertyDetail
Compound Name Trelagliptin Succinate (SYR-472)
CAS Number 1029877-94-8
Molecular Weight ~475.47 g/mol (Salt)
Appearance Off-white to white crystalline powder
Solubility Water: ~100 mg/mL (with sonication); DMSO: >50 mg/mL
Target DPP-4 (IC50 ~4 nM)
Storage (Powder) -20°C (desiccated)

Mechanism of Action & Rationale

SYR-472 functions by non-covalently binding to the DPP-4 enzyme.[3][4][5] By inhibiting DPP-4, it prevents the degradation of incretin hormones, specifically Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[6] This leads to glucose-dependent insulin secretion.[6]

Figure 1: SYR-472 Mechanism of Action

DPP4_Pathway Ingestion Food Ingestion Incretins Incretin Release (GLP-1, GIP) Ingestion->Incretins Degradation Rapid Degradation (Inactive Metabolites) Incretins->Degradation Natural Decay Pancreas Pancreas (Beta Cells) Incretins->Pancreas Stimulation DPP4 DPP-4 Enzyme (Active) InactiveDPP4 DPP-4 Enzyme (Inhibited) DPP4->Degradation Catalyzes SYR472 SYR-472 (Inhibitor) SYR472->DPP4 Binds & Blocks Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: SYR-472 inhibits DPP-4, preventing GLP-1/GIP degradation and enhancing insulin secretion.[7]

Formulation Protocol

Vehicle Selection: 0.5% Methylcellulose (MC)

While SYR-472 succinate is water-soluble, simple aqueous solutions can drain too quickly from the stomach or lead to variable absorption rates in gavage procedures. 0.5% Methylcellulose (400 cP) is the industry-standard vehicle for oral gavage in metabolic studies. It provides sufficient viscosity to suspend the drug uniformly (ensuring dose accuracy) and coats the stomach lining to reduce irritation, without affecting glucose metabolism.

Reagents Required[3][10][11][12]
  • SYR-472 Succinate powder (Purity >98%)

  • Methylcellulose (viscosity ~400 cP, e.g., Sigma M0262)[8]

  • Sterile Distilled Water (Vehicle base)

  • Tween 80 (Optional surfactant, 0.1% if wetting is difficult)

Step-by-Step Preparation (Example: 10 mL Batch)

Target Dose: 10 mg/kg Dosing Volume: 10 mL/kg Required Concentration: 1.0 mg/mL

  • Vehicle Preparation (0.5% MC):

    • Heat 50 mL of sterile water to ~80°C.

    • Slowly add 0.5 g of Methylcellulose powder while stirring magnetically to disperse (do not allow clumps to form).

    • Add 50 mL of ice-cold sterile water.

    • Stir at 4°C overnight to allow full hydration and clarification. Note: This vehicle can be stored at 4°C for up to 4 weeks.

  • Drug Formulation:

    • Weighing: Accurately weigh 10.0 mg of SYR-472 Succinate.

    • Initial Dissolution: Transfer powder to a sterile glass vial. Add 10 mL of the prepared 0.5% MC vehicle.

    • Homogenization: Vortex vigorously for 30 seconds.

    • Sonication: Sonicate the mixture for 5–10 minutes in a water bath at room temperature until the solution is clear or a uniform fine suspension is achieved.

    • pH Check: Verify pH is between 5.0–7.0 using a pH strip. Extreme pH can alter absorption.

Figure 2: Formulation Workflow

Formulation_Workflow Start Weigh SYR-472 Succinate Vehicle Add 0.5% Methylcellulose (Vehicle) Start->Vehicle Vortex Vortex (30 sec) Vehicle->Vortex Sonicate Sonicate (5-10 min) Vortex->Sonicate Check Visual Inspection (Clear/Uniform?) Sonicate->Check Ready Ready for Dosing (Use within 24h) Check->Ready Yes Reformulate Add 0.1% Tween 80 & Re-sonicate Check->Reformulate No (Clumps) Reformulate->Sonicate

Caption: Workflow for preparing a homogeneous SYR-472 oral suspension.

Animal Dosing Protocol

Dosing Regimen

Unlike many small molecules requiring daily dosing, SYR-472 is effective with once-weekly administration in chronic efficacy models, though single doses are used for acute PK/PD studies.

ParameterSpecificationNotes
Species Mouse (Mus musculus)Typically db/db, ob/ob, or DIO models.[3][5]
Route Oral Gavage (PO)Use flexible plastic feeding tubes (FTP) or stainless steel needles.[9]
Dose Frequency Once Weekly (Chronic)Efficacy persists for 7 days due to slow dissociation.
Typical Dose 10 mg/kg Range: 3 mg/kg (Acute GTT) to 20 mg/kg.
Dose Volume 10 mL/kgE.g., a 30g mouse receives 0.3 mL.
Administration Procedure
  • Fast the animals: For glucose tolerance tests (GTT), fast mice for 6–12 hours prior to dosing. For chronic maintenance dosing, fasting is not required.

  • Weigh the mouse: Calculate the exact volume required (Body Weight (kg) × 10 mL/kg).

  • Restraint: Scruff the mouse firmly to immobilize the head and straighten the esophagus.

  • Insertion: Gently insert the gavage needle into the side of the mouth, over the tongue, and down the esophagus. Do not force.

  • Injection: Depress the plunger smoothly.

  • Observation: Monitor for 5 minutes post-dose for signs of aspiration (gasping, foaming).

Quality Control & Validation

To ensure the "Trustworthiness" of your data, validate the formulation:

  • Concentration Verification (HPLC):

    • Dilute a 10 µL aliquot of the formulation into 990 µL Methanol.

    • Run on C18 column (Mobile phase: Acetonitrile/Water + 0.1% Formic Acid).

    • Compare peak area to a standard curve.

  • Stability:

    • The succinate salt in 0.5% MC is stable for 24 hours at Room Temperature and 7 days at 4°C .

    • Recommendation: Prepare fresh weekly to avoid microbial growth in the MC vehicle.

References

  • Patel, B. D., et al. (2014).[3] Recent approaches to medicinal chemistry and therapeutic potential of dipeptidyl peptidase-4 (DPP-4) inhibitors.[3] European Journal of Medicinal Chemistry, 74, 574-605.[3] Link

  • Grimshaw, C. E., et al. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism.[3] PLoS One, 11(6), e0157509.[3] Link

  • Li, S., et al. (2018). Pharmacokinetics and pharmacodynamics of trelagliptin in type 2 diabetic rats and dogs. European Journal of Pharmaceutical Sciences, 111, 458-464.[5] Link

  • MedChemExpress. Trelagliptin Succinate Product Data Sheet. Link

  • NTP (National Toxicology Program). Specifications for the preparation of 0.5% Methylcellulose vehicle. Link

Sources

Method

Application Notes &amp; Protocols for the Synthesis of SYR-472 (Trelagliptin) Succinate

These application notes provide a comprehensive guide for the synthesis of SYR-472 succinate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the synthesis of SYR-472 succinate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters involved in the synthesis.

Introduction: SYR-472 (Trelagliptin) Succinate in Diabetes Research

Trelagliptin, also known as SYR-472, is a once-weekly oral medication for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect stems from the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, trelagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This mechanism ultimately results in improved glycemic control.[1][5] The succinate salt form of trelagliptin is often utilized for its favorable physicochemical properties.

This guide delineates a common and effective synthetic pathway for the production of Trelagliptin succinate, providing both the chemical logic and step-by-step instructions for its laboratory-scale preparation.

Overview of the Synthetic Pathway

The synthesis of Trelagliptin succinate is a multi-step process that begins with commercially available starting materials. The core of the synthesis involves the construction of the pyrimidine-dione ring system, followed by its connection to the fluorobenzonitrile moiety and subsequent introduction of the chiral aminopiperidine side chain. The final step involves the formation of the succinate salt.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

G A 4-Fluoro-2-methylbenzonitrile B 2-(Bromomethyl)-4-fluorobenzonitrile A->B Bromination C 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile B->C Alkylation D Trelagliptin (Free Base) C->D Nucleophilic Substitution E Trelagliptin Succinate (SYR-472) D->E Salt Formation F 3-Methyl-6-chlorouracil F->C G (R)-3-Aminopiperidine G->D H Succinic Acid H->E

Caption: Synthetic workflow for Trelagliptin Succinate (SYR-472).

Detailed Synthesis Protocols

This section provides a step-by-step protocol for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Bromination of 4-Fluoro-2-methylbenzonitrile

Objective: To introduce a bromine atom at the benzylic position, creating a reactive site for subsequent alkylation.

Reaction Scheme:

4-Fluoro-2-methylbenzonitrile → 2-(Bromomethyl)-4-fluorobenzonitrile

Reagents and Materials:

Reagent/MaterialQuantityMolar EquivalentNotes
4-Fluoro-2-methylbenzonitrile(Specify quantity)1.0Starting material.
N-Bromosuccinimide (NBS)(Specify quantity)1.1Brominating agent.
Azobisisobutyronitrile (AIBN)(Specify quantity)0.05Radical initiator.
Carbon tetrachloride (CCl₄)(Specify volume)-Solvent.

Protocol:

  • To a solution of 4-fluoro-2-methylbenzonitrile in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the reaction mixture under inert atmosphere for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash with a small amount of cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)-4-fluorobenzonitrile.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Alkylation of 3-Methyl-6-chlorouracil

Objective: To couple the brominated benzonitrile with the pyrimidine-dione core.

Reaction Scheme:

2-(Bromomethyl)-4-fluorobenzonitrile + 3-Methyl-6-chlorouracil → 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile

Reagents and Materials:

Reagent/MaterialQuantityMolar EquivalentNotes
2-(Bromomethyl)-4-fluorobenzonitrile(Specify quantity)1.0From Step 1.
3-Methyl-6-chlorouracil(Specify quantity)1.0Starting material.
Potassium carbonate (K₂CO₃)(Specify quantity)1.5Base.
Dimethylformamide (DMF)(Specify volume)-Solvent.

Protocol:

  • In a round-bottom flask, dissolve 3-methyl-6-chlorouracil and 2-(bromomethyl)-4-fluorobenzonitrile in dimethylformamide.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the solid under vacuum to obtain 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile. This product is often of sufficient purity for the next step.

Step 3: Nucleophilic Substitution with (R)-3-Aminopiperidine

Objective: To introduce the chiral aminopiperidine side chain, which is crucial for the biological activity of Trelagliptin.

Reaction Scheme:

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile + (R)-3-Aminopiperidine → Trelagliptin (Free Base)

Reagents and Materials:

Reagent/MaterialQuantityMolar EquivalentNotes
2-((6-Chloro...)-4-fluorobenzonitrile(Specify quantity)1.0From Step 2.
(R)-3-Aminopiperidine dihydrochloride(Specify quantity)1.5Chiral amine source.
Sodium bicarbonate (NaHCO₃)(Specify quantity)3.0Base.
Ethanol(Specify volume)-Solvent.

Protocol:

  • Combine 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile, (R)-3-aminopiperidine dihydrochloride, and sodium bicarbonate in ethanol in a sealed tube.[6]

  • Heat the mixture at 100°C for 2-4 hours.[6] Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting residue is the crude Trelagliptin free base, which can be purified by column chromatography.

Step 4: Formation of Trelagliptin Succinate Salt

Objective: To convert the free base of Trelagliptin into its more stable and handleable succinate salt.

Reaction Scheme:

Trelagliptin (Free Base) + Succinic Acid → Trelagliptin Succinate (SYR-472)

Reagents and Materials:

Reagent/MaterialQuantityMolar EquivalentNotes
Trelagliptin (Free Base)(Specify quantity)1.0From Step 3.
Succinic Acid(Specify quantity)1.0For salt formation.
Ethanol/Water mixture(Specify volume)-Solvent for crystallization.

Protocol:

  • Dissolve the purified Trelagliptin free base in a minimal amount of a heated ethanol/water mixture.

  • In a separate flask, dissolve an equimolar amount of succinic acid in the same solvent system, also with heating.

  • Slowly add the succinic acid solution to the Trelagliptin solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline Trelagliptin succinate by filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Characterization and Quality Control

The final product, Trelagliptin succinate, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the aromatic, pyrimidine, piperidine, and succinate protons.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the Trelagliptin cation.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • X-ray Powder Diffraction (XRPD): To characterize the crystalline form of the succinate salt.[6]

Safety Considerations

  • Handling of Reagents: Many of the reagents used in this synthesis are hazardous. N-Bromosuccinimide is a lachrymator and corrosive. Carbon tetrachloride is toxic and a suspected carcinogen. Dimethylformamide is a reproductive hazard. Always handle these chemicals in a fume hood with appropriate PPE.

  • Reaction Conditions: The bromination reaction is exothermic and should be controlled carefully. The nucleophilic substitution reaction is performed at high temperature in a sealed tube, which requires appropriate pressure-rated glassware and a blast shield.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthetic pathway described in these application notes provides a reliable method for the laboratory-scale production of Trelagliptin succinate (SYR-472). By carefully controlling the reaction conditions and purification procedures at each step, researchers can obtain high-purity material suitable for further investigation in the context of diabetes research and drug development.

References

[7] Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC. (n.d.). Retrieved from [8] Imeglimin: features of the mechanism of action and potential benefits - PMC. (n.d.). Retrieved from Adenylosuccinate Mediates Imeglimin-Induced Proliferative and Antiapoptotic Effects in β-Cells - American Diabetes Association. (2025, July 10). Retrieved from [9] Adenylosuccinate Mediates Imeglimin-Induced Proliferative and Antiapoptotic Effects in β-Cells - ResearchGate. (2025, December 9). Retrieved from [10] What is imeglimin, its mechanism of action, and its indication for type 2 diabetes (T2D) treatment? - Dr.Oracle. (2025, July 18). Retrieved from [1] Trelagliptin succinate (SYR-472 succinate) | DPP-4 Inhibitor | MedChemExpress. (n.d.). Retrieved from [11] [Imeglimin: features of the mechanism of action and potential benefits] - PubMed. (2022, March 11). Retrieved from A Review on Imeglimin Hydrochloride Immediate Release Tablet - IJPPR. (2023, May 21). Retrieved from [6] Trelagliptin succinate (SYR-472) for the treatment of type 2 diabetes. | New Drug Approvals. (2014, February 3). Retrieved from [12] What is the mechanism of Imeglimin Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [2] Trelagliptin (SYR-472) | CAS 865759-25-7 | AbMole BioScience. (n.d.). Retrieved from [3] Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety - Journal of Medicinal and Nanomaterials Chemistry. (2025, February 15). Retrieved from [4] The Core Mechanism of Trelagliptin Succinate: A Technical Guide - Benchchem. (n.d.). Retrieved from [5] SYR-472, a novel once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed. (2014, February 15). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

improving SYR-472 succinate solubility in aqueous buffers

Introduction SYR-472 succinate, known chemically as Trelagliptin succinate, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the study of type 2 diabetes.[1][2][3] As researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

SYR-472 succinate, known chemically as Trelagliptin succinate, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the study of type 2 diabetes.[1][2][3] As researchers and drug development professionals, achieving consistent and desired concentrations of SYR-472 succinate in aqueous buffers is paramount for the accuracy and reproducibility of in vitro and early-stage formulation studies.

This guide addresses the most common challenge encountered by users: variable and often lower-than-expected solubility in standard aqueous buffers. Publicly available data on the solubility of SYR-472 succinate can be inconsistent, leading to confusion during experimental setup.[4][5] This document provides a scientifically grounded, troubleshooting-oriented framework to help you systematically overcome these solubility challenges, ensuring the integrity of your experimental outcomes. We will explore the physicochemical principles governing its solubility and provide validated, step-by-step protocols to enhance dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers and actionable solutions to the most common issues encountered when working with SYR-472 succinate in aqueous media.

Q1: I've found conflicting information on the aqueous solubility of SYR-472 succinate. What is its actual solubility and why the discrepancy?

A1: Senior Application Scientist Insight

The observation of conflicting solubility data is common and stems from different experimental conditions and definitions of "solubility." Vendors may report values based on dissolution in pure water, DMSO, or under specific, non-physiological pH conditions.[4][5][6][7] For instance, some sources claim it is readily soluble in water at concentrations as high as 95 mg/mL, while others state it is not soluble in water but is soluble in DMSO.[5][6][7]

These discrepancies arise from:

  • pH of the Medium: As a salt of a weak base (Trelagliptin) and a weak acid (succinic acid), SYR-472 succinate's solubility is highly dependent on the pH of the buffer.[8][9]

  • Kinetic vs. Thermodynamic Solubility: A high value may represent "kinetic" solubility, where a supersaturated solution exists for a short period before precipitation, often achieved by diluting a DMSO stock. A lower value may represent true "thermodynamic" equilibrium solubility, which is the stable concentration over time.

  • Solid-State Form: The presence of different crystalline forms (polymorphs) or an amorphous state can significantly impact solubility.[10]

For practical lab work, it is crucial to determine the solubility under your specific experimental conditions.

Table 1: Summary of Publicly Reported Solubility Data for SYR-472 (Trelagliptin) Succinate

Compound Solvent Reported Solubility Source(s) Notes
SYR-472 succinate Water Readily Soluble [4] This is a qualitative description and lacks specific concentration.
Trelagliptin succinate Water Not Soluble [5] Contradictory to other sources; may refer to neutral pH.
Trelagliptin succinate Water 95 mg/mL (199.8 mM) [6][7] This high value likely represents solubility under optimized pH conditions or is a kinetic measurement.
SYR-472 succinate DMSO 10 mM [4] A common organic solvent for creating stock solutions.

| Trelagliptin succinate | DMSO | 95 mg/mL (199.8 mM) |[6] | High solubility is expected in a polar aprotic solvent like DMSO. |

Q2: My SYR-472 succinate isn't dissolving in my PBS buffer at pH 7.4. What's my first step?

A2: Senior Application Scientist Insight

The limited solubility at neutral pH is the most common issue and is expected based on the molecule's chemistry. The Trelagliptin moiety contains a basic aminopiperidin group, while the succinate counterion is a dicarboxylic acid.[10] The solubility of such a salt is typically lowest near its isoelectric point and increases significantly as the pH is moved away from this point.[9][11]

The primary and most effective troubleshooting step is to adjust the pH of your buffer.

  • Lowering the pH (e.g., to pH 4-5): This will protonate the basic amine on the Trelagliptin molecule, leading to a more soluble cationic species.

  • Raising the pH (e.g., to pH > 8): While less common, this can deprotonate the second carboxylic acid group of succinic acid, which may also influence solubility.

The workflow below outlines the logical steps for addressing this issue, starting with pH modification.

G cluster_0 Solubility Troubleshooting Workflow start SYR-472 succinate fails to dissolve in neutral buffer ph_adjust Primary Approach: Modify Buffer pH start->ph_adjust ph_check Is pH modification compatible with my experimental assay? ph_adjust->ph_check ph_protocol Perform pH-Solubility Profile (See Protocol 1) ph_check->ph_protocol Yes cosolvent Secondary Approach: Use Co-solvents ph_check->cosolvent No success Achieved Target Concentration ph_protocol->success cosolvent_protocol Perform Co-solvent Screening (See Protocol 2) cosolvent->cosolvent_protocol cosolvent_protocol->success failure Consider advanced methods (e.g., excipients, surfactants) cosolvent_protocol->failure G cluster_1 Co-solvent Screening Workflow stock Prepare concentrated stock in 100% co-solvent (e.g., 100mM in DMSO) dilute Slowly dilute stock into aqueous buffer at various final co-solvent % (v/v) stock->dilute equilibrate Equilibrate for 1 hour at room temperature dilute->equilibrate inspect Visual Inspection for Precipitation equilibrate->inspect precipitate Precipitate Observed inspect->precipitate Yes clear Solution Remains Clear inspect->clear No quantify Optional: Centrifuge and quantify supernatant via HPLC to confirm concentration clear->quantify

Caption: Experimental workflow for co-solvent screening.

References

  • ChemBK. (2024). SYR-472 succinate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science, 2(3), 163-170. [Link]

  • New Drug Approvals. (2014). Trelagliptin succinate (SYR-472) for the treatment of type 2 diabetes. [Link]

  • Gudimalla, S. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical Sciences, 14(3), 1149-1157. [Link]

  • Patsnap. (2026). How to Enhance Succinic Acid Solubility in Solvents. [Link]

  • Takeda. (2014). SYR-472 Enters into Phase III Clinical Trials in Japan for the Treatment of Type 2 Diabetes. [Link]

  • Kumar, S., & Singh, J. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(S9), 1752-1758. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1987). The Effects of Cosolvents on the Action of Pharmaceutical Buffers. PDA Journal of Pharmaceutical Science and Technology, 41(3), 87-91. [Link]

  • Fülöp, V., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(5), 1-18. [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4), 299-307. [Link]

  • Pharma Focus Europe. (2025). Role of Excipients in Drug Formulation. [Link]

  • Ferreira, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]

  • Jain, A., & Serajuddin, A. T. M. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5), 30-36. [Link]

  • Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 58-67. [Link]

  • Box, K., & Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 13(1), 1-28. [Link]

  • Sarode, A. L., et al. (2020). Hypromellose Acetate Succinate based Amorphous Solid Dispersions via Hot Melt Extrusion: Effect of Drug Physicochemical Properties. International Journal of Pharmaceutics, 575, 118956. [Link]

  • Chadha, R., et al. (2019). Formation and Physicochemical Properties of Crystalline and Amorphous Salts with Different Stoichiometries Formed between Ciprofloxacin and Succinic Acid. Crystal Growth & Design, 19(9), 5227-5239. [Link]

Sources

Optimization

Technical Support Center: SYR-472 (Trelagliptin Succinate) Stability Profiling

Status: Operational Subject: Troubleshooting Plasma & Microsomal Stability Assays for SYR-472 Assigned Scientist: Senior Application Specialist, DMPK Division Executive Summary: The Molecule at a Glance SYR-472 , chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Plasma & Microsomal Stability Assays for SYR-472 Assigned Scientist: Senior Application Specialist, DMPK Division

Executive Summary: The Molecule at a Glance

SYR-472 , chemically known as Trelagliptin Succinate , is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Unlike standard small molecules, its specific physicochemical properties—particularly its salt form and "slow-off" binding kinetics—require modified assay protocols to avoid false negatives in stability data.

  • Chemical Nature: Succinate salt of a fluorinated piperidine-uracil derivative.

  • Key Characteristic: Low Turnover / High Stability. In standard assays, this compound often appears metabolically inert.

  • Critical Note on "Succinate Stability": In aqueous biological matrices (plasma/microsomes), the succinate salt dissociates immediately. You are analytically tracking the free base (Trelagliptin) , not the salt complex. The succinate counter-ion enters endogenous metabolic pools (Krebs cycle) and does not impact the drug's stability profile.

Module 1: Plasma Stability Troubleshooting

Issue: "My recovery of SYR-472 decreases over time, but literature says it is stable."

Diagnosis: SYR-472 is highly stable in human, dog, and rat plasma (hydrolysis-resistant). If you observe degradation, it is likely an artifact of the experimental setup , not true metabolic instability.

Root Cause Analysis & Solutions
Potential ErrorMechanismCorrective Action
Non-Specific Binding (NSB) The free base is moderately lipophilic. It may adhere to plastic incubation plates or reservoir walls, mimicking degradation.Protocol Adjustment: Add 0.1% BSA (Bovine Serum Albumin) or CHAPS detergent to your buffer if testing in diluted plasma. Use low-binding polypropylene plates.
Incomplete Quenching DPP-4 proteins are abundant in plasma. If proteins are not fully precipitated, the drug remains bound to the target, potentially co-precipitating and being lost during centrifugation.Optimization: Ensure a 1:3 or 1:4 ratio of Plasma:Acetonitrile (containing Internal Standard). Vortex vigorously for at least 60 seconds to disrupt the tight enzyme-inhibitor complex.
Ion Suppression (LC-MS) The succinate counter-ion (if in high conc.) or plasma phospholipids can suppress the ionization of the parent peak.Chromatography: Switch to a gradient that flushes phospholipids (high % organic wash) after the analyte elutes. Monitor the Internal Standard (IS) response; if IS drops, suppression is the culprit.
Validated Plasma Stability Workflow

The following workflow minimizes artifacts for stable DPP-4 inhibitors.

PlasmaStability Start Thaw Plasma (37°C Water Bath) Spike Spike SYR-472 (Final: 1 µM, <1% DMSO) Start->Spike Incubate Incubation (0, 30, 60, 120, 240 min) Spike->Incubate Incubate->Incubate Maintain 37°C Quench Quench (Add 3x Vol ACN + IS) Incubate->Quench At Timepoints Centrifuge Centrifuge (4000g, 20 min, 4°C) Quench->Centrifuge Analyze LC-MS/MS Analysis (Supernatant) Centrifuge->Analyze

Caption: Standardized workflow for assessing SYR-472 plasma stability with rigorous quenching steps.

Module 2: Microsomal Stability (Metabolic Stability)

Issue: "I see 95-100% remaining parent compound after 60 minutes. Is the assay working?"

Diagnosis: Yes. SYR-472 is a Low Clearance (


)  compound. It is excreted largely unchanged in urine. In standard liver microsomes (HLM/RLM), it undergoes negligible metabolism (minor contribution by CYP2D6).
Troubleshooting "No Metabolism" Results

If you need to calculate an intrinsic clearance value but the slope is flat, standard conditions (0.5 mg/mL protein, 30 min) will fail.

Strategy 1: High-Sensitivity Assay (Extended Conditions) To detect very slow turnover, you must increase the "metabolic pressure" of the system.

  • Increase Protein: Use 1.0 mg/mL microsomal protein (Standard is 0.5).

  • Extend Time: Incubate for 0, 60, 120, and 240 minutes .

    • Warning: Microsomes lose viability after ~60 mins. You must replenish the cofactor (NADPH) or use an NADPH-regenerating system (Glucose-6-phosphate + G6P-Dehydrogenase).

  • Hepatocyte Relay: If microsomes still show <10% loss, switch to Suspension Hepatocytes (4-hour incubation) which contain the full complement of cytosolic enzymes and transporters.

Decision Logic for Low-Turnover Compounds

MicrosomalLogic Start Standard Assay (0.5 mg/mL, 60 min) Result Calculate % Remaining Start->Result Decision Is Loss > 15%? Result->Decision HighClearance Valid CLint Calculation Report Data Decision->HighClearance Yes LowClearance Low Turnover Suspected (Slope ~ 0) Decision->LowClearance No Action1 Action: Increase Protein to 1.0 mg/mL Extend to 120 min + NADPH Regen LowClearance->Action1 Action2 Action: Switch to Hepatocytes (4 hr incubation) LowClearance->Action2

Caption: Decision tree for handling SYR-472 low metabolic turnover results.

Module 3: Analytical (LC-MS/MS) FAQ

Q1: Should I monitor the succinate salt or the free base? A: Monitor the Free Base .

  • Reasoning: In pH 7.4 buffer/plasma, the salt dissociates instantly. The succinate anion (

    
    ) is not UV/MS active in positive mode and is irrelevant to the drug's pharmacology.
    
  • Mass Spec Target: Target the protonated parent ion

    
    .
    
    • Trelagliptin MW (Free Base): ~357.38 Da.

    • Target m/z: ~358.4.

Q2: I see a "double peak" in my chromatogram. Is this degradation? A: Likely not. This is often an isomerization or tautomerization artifact common in nitrogen-heterocycles, or column overloading.

  • Fix: Dilute your sample 10x with mobile phase. If the ratio of the peaks remains constant, it is an equilibrium tautomer. If the minor peak disappears, it was an overload artifact.

Q3: What is the best solvent for stock preparation? A: DMSO (Dimethyl sulfoxide).

  • SYR-472 succinate is highly soluble in DMSO (>50 mg/mL).[2][3]

  • Avoid storing stocks in water/buffer at -20°C for months, as freeze-thaw cycles can cause the salt to precipitate out of solution unevenly.

References & Authoritative Grounding

  • Grimshaw, C. E., et al. (2016). "Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism."[4][5] PLOS ONE, 11(6), e0157509.[3][5]

    • Significance: Establishes the "slow-binding" kinetics and lack of covalent modification, explaining the stability profile.

    • [5]

  • European Medicines Agency (EMA) / PMDA Japan. "Zafatek (Trelagliptin) Review Report."

    • Significance: Confirms the metabolic profile (excreted unchanged) and validates the low microsomal clearance data.

  • Bhumika, D. P., et al. (2014). "Recent approaches to medicinal chemistry and therapeutic potential of dipeptidyl peptidase-4 (DPP-4) inhibitors."[3] European Journal of Medicinal Chemistry, 74, 574-605.[3]

    • Significance: Comparative stability of DPP-4 inhibitors (Alogliptin vs. Trelagliptin).[4][6]

For further assistance with custom assay development for SYR-472, please contact the DMPK Core Facility.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of SYR-472 (Trelagliptin) Succinate's Selectivity Profile Against DPP-8 and DPP-9

For Researchers, Scientists, and Drug Development Professionals In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone of treatment. Thei...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone of treatment. Their mechanism, which involves the potentiation of incretin hormones, offers a glucose-dependent approach to glycemic control. However, the clinical success and safety profile of a DPP-4 inhibitor are intrinsically linked to its selectivity. This guide provides an in-depth comparison of the selectivity profile of SYR-472 (trelagliptin) succinate, with a specific focus on its activity against the closely related proteases, DPP-8 and DPP-9.

Developed by Takeda Pharmaceutical Company, SYR-472 is a once-weekly oral DPP-4 inhibitor designed to improve treatment adherence and provide sustained glycemic control.[1][2] A critical aspect of its development and a key differentiator in its class is its high selectivity for DPP-4 over other peptidases, particularly DPP-8 and DPP-9. Inhibition of these latter two enzymes has been associated with off-target toxicities, making high selectivity a paramount objective in the design of safer DPP-4 inhibitors.[3]

The Significance of Selectivity: Why DPP-8 and DPP-9 Matter

DPP-4, DPP-8, and DPP-9 are all members of the S9b family of serine proteases and share structural homology.[4][5] While DPP-4 plays a well-defined role in incretin degradation, the physiological functions of DPP-8 and DPP-9 are less understood but are known to be involved in immune regulation and other cellular processes.[3][5] Preclinical studies have revealed that non-selective inhibition of DPP-8 and DPP-9 can lead to severe adverse effects, including alopecia, thrombocytopenia, and gastrointestinal toxicity in animal models.[3] Therefore, a highly selective DPP-4 inhibitor that avoids significant interaction with DPP-8 and DPP-9 is crucial for a favorable safety profile.

Quantitative Selectivity Profile of SYR-472 (Trelagliptin) Succinate

SYR-472 (trelagliptin) demonstrates a remarkable degree of selectivity for DPP-4 over DPP-8 and DPP-9. In vitro studies have consistently shown that trelagliptin is a potent inhibitor of DPP-4 while exhibiting negligible activity against DPP-8 and DPP-9.[6][7][8]

The following table summarizes the inhibitory activity of trelagliptin and other selected DPP-4 inhibitors against DPP-4, DPP-8, and DPP-9. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity over DPP-8Selectivity over DPP-9
SYR-472 (Trelagliptin) ~4>100,000>100,000>25,000-fold>25,000-fold
Alogliptin<10>100,000>100,000>10,000-fold>10,000-fold
Sitagliptin19>100,000>100,000>5,263-fold>5,263-fold
Omarigliptin (MK-3102)1.6>67,000>67,000>41,875-fold>41,875-fold

Data compiled from multiple sources.[6][7][8][9][10][11]

As the data illustrates, SYR-472 (trelagliptin) exhibits a >10,000-fold selectivity for DPP-4 over both DPP-8 and DPP-9.[6][7][8] This high degree of selectivity is a key characteristic that contributes to its favorable safety profile observed in clinical trials.[12]

Experimental Determination of Selectivity Profile

The determination of a DPP-4 inhibitor's selectivity profile is a critical step in its preclinical characterization. The following is a generalized protocol for an in vitro fluorescence-based assay commonly used to assess the inhibitory activity of compounds against DPP-4, DPP-8, and DPP-9.

Protocol: In Vitro DPP Inhibition Assay

Objective: To determine the IC50 values of a test compound (e.g., SYR-472 succinate) against recombinant human DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC).

  • Test compound (SYR-472 succinate) stock solution (typically in DMSO).

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant enzymes to a working concentration in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the diluted enzyme to each well of the 96-well plate.

    • Add the serially diluted test compound to the respective wells.

    • Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

    • Pre-incubate the enzyme and compound mixture for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for AMC, e.g., 360 nm/460 nm). The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Selectivity Calculation: The selectivity of the compound is determined by calculating the ratio of the IC50 value for the off-target enzyme (e.g., DPP-8 or DPP-9) to the IC50 value for the target enzyme (DPP-4).

G cluster_0 Experimental Workflow prep Prepare Reagents: - Test Compound (SYR-472) - DPP-4, DPP-8, DPP-9 Enzymes - Fluorogenic Substrate plate Plate Assay: - Add Enzymes - Add Serial Dilutions of Compound prep->plate Step 1 incubate Pre-incubation plate->incubate Step 2 reaction Initiate Reaction: Add Substrate incubate->reaction Step 3 measure Kinetic Fluorescence Measurement reaction->measure Step 4 analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve measure->analysis Step 5 ic50 Determine IC50 Values for DPP-4, DPP-8, DPP-9 analysis->ic50 Step 6 selectivity Calculate Selectivity Ratios: (IC50 DPP-8 / IC50 DPP-4) (IC50 DPP-9 / IC50 DPP-4) ic50->selectivity Final Step

Caption: Workflow for determining the DPP inhibitor selectivity profile.

Conclusion

The selectivity profile of a DPP-4 inhibitor is a critical determinant of its safety and therapeutic window. SYR-472 (trelagliptin) succinate has demonstrated a highly favorable selectivity profile, with potent inhibition of DPP-4 and remarkably weak activity against the closely related proteases DPP-8 and DPP-9. This high degree of selectivity, established through rigorous in vitro enzymatic assays, positions SYR-472 as a valuable therapeutic option in the management of type 2 diabetes, minimizing the potential for off-target effects associated with less selective agents. For researchers and drug development professionals, the case of SYR-472 underscores the importance of prioritizing selectivity in the design and evaluation of novel enzyme inhibitors.

References

  • Biftu, T., Sinha-Roy, R., Chen, P., et al. (2014). Omarigliptin (MK-3102): A novel long-acting DPP-4 inhibitor for once-weekly treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]

  • Kishimoto, M. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS ONE 11(6): e0157509. [Link]

  • Takeda. (2011). SYR-472 Enters into Phase III Clinical Trials in Japan for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Inagaki, N., Onouchi, H., Sano, H., Funao, N., Kuroda, S., & Kaku, K. (2014). SYR-472, a novel once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet Diabetes & Endocrinology, 2(2), 125-132. [Link]

  • ClinicalTrials.gov. (2010). Efficacy and Safety of SYR-472 in Subjects With Type 2 Diabetes Mellitus. Retrieved from [Link]

  • Kishimoto, M. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS ONE 11(6): e0157509. [Link]

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. [Link]

  • Kishimoto, M. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. ResearchGate. [Link]

  • Kishimoto, M. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PubMed. [Link]

  • Takeda. (n.d.). Takeda Medication Information | US Prescribing Reference. Retrieved from [Link]

  • Lankas, G. R., et al. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [Link]

  • Kishimoto, M. (2016). Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PubMed. [Link]

  • Bjelke, J. R., et al. (2006). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. Biochemical Journal, 396(2), 391-399. [Link]

  • U.S. Food and Drug Administration. (n.d.). KAZANO (alogliptin and metformin hydrochloride) tablets. Retrieved from [Link]

  • Chen, Y., et al. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Pharmacology, 13, 1045269. [Link]

Sources

Comparative

SYR-472 succinate off-target effects and safety profile analysis

An In-Depth Guide to the Off-Target and Safety Profile of Novel Therapeutics, Illustrated with SYR-472 Succinate Introduction: The Imperative of Specificity in Drug Development In the quest for novel therapeutics, the sp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Off-Target and Safety Profile of Novel Therapeutics, Illustrated with SYR-472 Succinate

Introduction: The Imperative of Specificity in Drug Development

In the quest for novel therapeutics, the specificity of a drug candidate for its intended molecular target is a critical determinant of both its efficacy and its safety. Off-target effects, where a drug molecule interacts with unintended proteins or pathways, can lead to unforeseen toxicities, diminished therapeutic windows, and potential clinical trial failures. This guide provides a comprehensive framework for characterizing the off-target effects and safety profile of a novel compound, using the hypothetical molecule SYR-472 succinate as a case study. As public domain information on SYR-472 succinate is not available, we will utilize established methodologies and comparative data from well-characterized drugs to illustrate the necessary experimental workflows and analytical approaches. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing safe and effective medicines.

The principles outlined herein are universally applicable for the preclinical evaluation of any new chemical entity. We will explore the logical progression from broad, panel-based screening to more focused cellular and in vivo assays, emphasizing the causality behind each experimental choice and the importance of self-validating protocols.

Part 1: Foundational Off-Target Profiling – Casting a Wide Net

The initial phase of safety profiling involves screening the compound against large panels of known biological targets to identify potential liabilities early in the discovery process. This approach is both cost-effective and crucial for guiding subsequent, more resource-intensive studies.

Kinase Profiling: A Primary Source of Off-Target Activity

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This makes them a frequent source of off-target interactions for many small molecule inhibitors. A comprehensive kinase panel assay is therefore an essential first step.

Experimental Rationale: By quantifying the interaction of SYR-472 succinate with a large, representative panel of kinases, we can generate an early "selectivity score." This score helps to predict potential pathway-related toxicities and can guide structure-activity relationship (SAR) studies to improve selectivity.

Workflow: In Vitro Kinase Panel Screen

cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 SYR-472 Succinate Stock (e.g., 10 mM in DMSO) prep2 Serial Dilution Series (e.g., 10 concentrations) prep1->prep2 Dilute assay2 Add SYR-472 Dilutions & ATP Substrate prep2->assay2 Transfer assay1 Dispense Kinase Panel (e.g., 300+ kinases) into 384-well plates assay1->assay2 assay3 Incubate at RT assay2->assay3 assay4 Measure Kinase Activity (e.g., Luminescence, Fluorescence) assay3->assay4 analysis1 Calculate % Inhibition vs. Control assay4->analysis1 Raw Data analysis2 Determine IC50 values for significant hits (>50% inhib.) analysis1->analysis2 analysis3 Generate Selectivity Profile (e.g., KINOMEscan) analysis2->analysis3 caption Workflow for a typical in vitro kinase panel screen.

Caption: Workflow for a typical in vitro kinase panel screen.

Broad Receptor and Enzyme Screening (Safety Pharmacology)

Beyond kinases, a new compound must be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes known to be associated with adverse drug reactions. The Safety Pharmacology Panel, often referred to by its historical provider name (e.g., CEREP panel), is a standard in vitro tool for this purpose.

Experimental Rationale: This panel is designed to flag interactions with targets that have well-established links to clinical adverse effects. A prominent example is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, inhibition of which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Table 1: Example Safety Pharmacology Panel Data for SYR-472 Succinate vs. Comparators

TargetAssay TypeSYR-472 Succinate (% Inhibition @ 10 µM)Comparator A (Approved Drug) (% Inhibition @ 10 µM)Comparator B (Failed Candidate) (% Inhibition @ 10 µM)Associated Clinical Risk
Primary Target Biochemical98% 95%99%Therapeutic Effect
hERG ChannelRadioligand Binding5% 8%65%Cardiac Arrhythmia
5-HT2B ReceptorRadioligand Binding2% 45%15%Valvular Heart Disease
M1 Muscarinic R.Radioligand Binding12% 3%8%Anticholinergic Effects
COX-1 EnzymeBiochemical1% 2%55%GI Bleeding, Ulcers
GABA-A ReceptorRadioligand Binding-3% -1%48%CNS Depression

Note: Data presented is hypothetical and for illustrative purposes only.

Part 2: Cellular Validation of Off-Target Engagement

Once potential off-target hits are identified from in vitro screens, the next logical step is to determine if these interactions occur in a more physiologically relevant cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues. The principle is based on the ligand-induced thermal stabilization of a target protein.

Experimental Rationale: A genuine interaction between SYR-472 succinate and a protein inside a cell will increase that protein's melting point. By measuring the amount of soluble protein remaining after a heat shock across a range of temperatures, with and without the drug, we can confirm engagement. This method is invaluable for distinguishing true off-targets from artifacts of in vitro assays.

Step-by-Step Protocol for CETSA:

  • Cell Culture & Treatment: Culture the relevant cell line to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with SYR-472 succinate at a desired concentration (e.g., 10x the IC50) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents).

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein in each sample using Western Blot or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.

Downstream Signaling Pathway Analysis

If an off-target kinase is confirmed, assessing its downstream signaling pathway provides functional evidence of the interaction. For example, if SYR-472 succinate is found to inhibit Kinase 'X', one would measure the phosphorylation status of a known substrate of Kinase 'X'.

cluster_pathway Off-Target Kinase Pathway Example syr SYR-472 Succinate kinase_x Off-Target Kinase 'X' syr->kinase_x Inhibits p_substrate Phospho-Substrate 'Y' (p-Y) kinase_x->p_substrate Phosphorylates substrate Substrate 'Y' cellular_effect Unintended Cellular Effect p_substrate->cellular_effect Leads to caption Diagram of an unintended off-target signaling event.

Caption: Diagram of an unintended off-target signaling event.

Part 3: Preclinical Safety and Toxicological Assessment

The final stage of preclinical safety assessment involves in vivo studies to understand the compound's overall tolerability, pharmacokinetics, and potential for organ toxicity in a whole-organism context.

In Vivo Maximum Tolerated Dose (MTD) Studies

MTD studies in rodent models (e.g., mice and rats) are fundamental for defining the therapeutic window of a new drug.

Experimental Rationale: These studies determine the highest dose that can be administered without causing unacceptable toxicity. This is critical for establishing a safe starting dose for human clinical trials. The study involves dose escalation, monitoring of clinical signs (e.g., weight loss, behavior changes), and post-mortem histopathological analysis of major organs.

Table 2: Comparative In Vivo Toxicity Profile

ParameterSYR-472 SuccinateComparator A (Approved Drug)Comparator B (Failed Candidate)
Species RatRatRat
MTD (mg/kg) 507510
Dose-Limiting Toxicity Mild, reversible neutropeniaManageable gastrointestinal distressSevere, irreversible liver necrosis
Key Histopathology Findings None at therapeutic dosesMild mucosal erosion in GI tractWidespread centrilobular necrosis in liver
Safety Margin (MTD / ED50) ~10x~8x<2x

Note: Data presented is hypothetical and for illustrative purposes only. ED50 = 50% effective dose.

Conclusion and Forward Look

A rigorous and systematic evaluation of off-target effects and safety is not merely a regulatory hurdle but a fundamental component of sound drug development. By employing a tiered approach—beginning with broad in vitro panels, progressing to cellular target validation, and culminating in in vivo toxicological studies—researchers can build a comprehensive safety profile for novel candidates like SYR-472 succinate. This strategy allows for the early identification of liabilities, enabling data-driven decisions to either optimize the molecule, manage potential risks, or terminate a program before significant resources are expended. The methodologies and comparative frameworks provided in this guide serve as a robust starting point for any team dedicated to bringing forward the next generation of safe and effective therapies.

References

  • Safety Pharmacology Screening: Anthes, J.C. et al. (2014). Safety Pharmacology. In Comprehensive Medicinal Chemistry II (pp. 555-575). Elsevier. [Link]

  • Kinase Profiling: Karaman, M.W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • hERG Channel Assays: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Preclinical Toxicity Testing: Olson, H. et al. (2000). Concordance of the toxicity of pharmaceuticals in humans and in animals. Regulatory Toxicology and Pharmacology, 32(1), 56-67. [Link]

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